molecular formula C9H8N2 B1603716 8-Methylquinazoline CAS No. 7557-03-1

8-Methylquinazoline

Cat. No.: B1603716
CAS No.: 7557-03-1
M. Wt: 144.17 g/mol
InChI Key: KKASWOGQJXWOHK-UHFFFAOYSA-N
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Description

8-Methylquinazoline is an organic compound with the molecular formula C 9 H 8 N 2 and a molecular weight of 144.17 g/mol . It belongs to the quinazoline family, a class of nitrogen-containing heterocycles that consist of a benzene ring fused to a pyrimidine ring . These structures are recognized as "privileged structures" in medicinal chemistry and drug discovery due to their wide range of biological activities and presence in over 150 naturally occurring alkaloids . As a versatile building block, this compound is valuable for synthetic organic chemistry, particularly in the development of novel pharmacologically active compounds. Structure-Activity Relationship (SAR) studies indicate that substitutions at the 2-, 6-, and 8- positions of the quinazoline ring system are significant for modulating various pharmacological activities . Researchers can utilize this compound to explore its potential in areas such as anticancer, antimicrobial, and anticonvulsant agent development . The compound should be handled with care and stored sealed in a dry, environment at room temperature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-3-2-4-8-5-10-6-11-9(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKASWOGQJXWOHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617818
Record name 8-Methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7557-03-1
Record name 8-Methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 8 Methylquinazoline and Its Derivatives

Precursor Synthesis and Starting Materials for 8-Methylquinazoline Core Construction

The construction of the this compound core relies on the availability of appropriately substituted benzene (B151609) ring precursors. These starting materials, featuring an amino group ortho to a carbonyl or a related functional group, are pivotal for the subsequent cyclization reactions that form the pyrimidine (B1678525) ring of the quinazoline (B50416) system.

Preparation of Substituted Anthranilamides for Quinazolinone Synthesis

Substituted anthranilamides, specifically 2-amino-3-methylbenzamide (B158645), are crucial starting materials for the synthesis of 8-methylated quinazolinones. One effective method to prepare 2-amino-N,3-dimethylbenzamide involves a one-pot, three-step process starting from 2-amino-3-methylbenzoic acid. sioc-journal.cn This process begins with the reaction of 2-amino-3-methylbenzoic acid with bis(trichloromethyl) carbonate to form the intermediate 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. sioc-journal.cn Subsequent aminolysis of this intermediate with aqueous methylamine (B109427) yields 2-amino-N,3-dimethylbenzamide. sioc-journal.cn This one-pot procedure is highly efficient, avoiding the need to isolate the intermediate products. sioc-journal.cn

Another approach involves the preparation of 2-amino-N-methoxy-3-methylbenzamide, which has been synthesized with a 30% yield as a white solid. rsc.org The synthesis of the parent 2-amino-3-methylbenzamide is also well-established. chemscene.comcalpaclab.com These anthranilamides serve as versatile precursors that can be cyclized with various reagents to form the quinazolinone ring. For instance, the reaction of 2-aminobenzamides with aldehydes, catalyzed by p-toluenesulfonic acid, followed by oxidative dehydrogenation, is a common strategy. organic-chemistry.org

Starting MaterialReagentsProductYieldReference
2-Amino-3-methylbenzoic acid1. Bis(trichloromethyl) carbonate 2. Aqueous methylamine2-Amino-N,3-dimethylbenzamideHigh (one-pot) sioc-journal.cn
2-Amino-N-methoxybenzamide precursorNot specified2-Amino-N-methoxy-3-methylbenzamide30% rsc.org

Utilization of 2-Aminobenzophenones and Benzaldehydes in Quinazoline Synthesis

2-Aminobenzophenones and 2-aminobenzaldehydes are key building blocks for the synthesis of quinazolines. For the synthesis of this compound, 2-amino-3-methylbenzophenone and 2-amino-3-methylbenzaldehyde (B2521930) are the required precursors.

The synthesis of 2-amino-3-methylbenzophenone has been documented, with methods involving the recrystallization of the crude product from petroleum solvent. google.com This intermediate can be further modified, for example, by reacting with bromoacetyl bromide to form 2-bromo-acetamido-3-methylbenzophenone. google.com A general synthesis for 2-aminobenzophenones involves the reaction of an amino-nitrile with benzene in the presence of triflic acid, followed by hydrolysis. chemicalbook.com The synthesis of 3-amino-3'-methylbenzophenone has also been described via the reduction of 3'-methyl-3-nitrobenzophenone using stannous chloride. prepchem.com

2-Amino-3-methylbenzaldehyde is another critical precursor. sigmaaldrich.com Its synthesis allows for the subsequent condensation with various amines to form the quinazoline ring. For instance, a general method involves the reaction of 2-aminobenzaldehydes with benzylamines, catalyzed by molecular iodine under an oxygen atmosphere, to produce quinazolines. nih.gov

PrecursorSynthesis/ReactionApplicationReference
2-Amino-3-methylbenzophenoneRecrystallization from petroleum solvent.Synthesis of 8-methylquinazolines. google.com
2-Amino-3-methylbenzaldehydeAvailable precursor.Condensation with amines for quinazoline ring formation. sigmaaldrich.com
2-Aminobenzophenones (general)Reaction of amino-nitriles with benzene and triflic acid.General route to substituted quinazolines. chemicalbook.com

Role of 2-Aminobenzylamines and Aldehydes in Quinazoline Formation

2-Aminobenzylamines are versatile precursors that, upon reaction with aldehydes, lead to the formation of 1,2,3,4-tetrahydroquinazolines, which can then be oxidized to the corresponding quinazolines. For the synthesis of this compound, 2-amino-3-methylbenzylamine would be the necessary starting material.

The general strategy involves the condensation of a 2-aminobenzylamine with an aldehyde to form the tetrahydroquinazoline (B156257) intermediate. prepchem.com This intermediate is subsequently oxidized to the aromatic quinazoline. Various oxidizing agents can be employed for this transformation. This two-step, one-pot procedure provides an efficient route to a variety of 2-aryl quinazolines. The reaction of 2-aminobenzylamine with primary alcohols can also lead to quinazolines through an acceptorless dehydrogenation process catalyzed by platinum on ceria (Pt/CeO2). tandfonline.com

Direct Synthetic Routes to this compound

Direct synthetic routes to the this compound core involve the formation of the heterocyclic ring in a single or a few sequential steps from readily available precursors. These methods are often preferred for their efficiency and atom economy.

Cyclocondensation Approaches for Quinazoline Ring Formation

Cyclocondensation reactions are a cornerstone of quinazoline synthesis. A classic and straightforward method involves the reaction of an appropriately substituted anthranilic acid derivative with a suitable one-carbon source. For instance, new quinazoline derivatives can be prepared through a one-pot reaction of anthranilic acid, acetic anhydride, and a primary amine under ultrasonic irradiation, which offers advantages such as higher yields and shorter reaction times. nih.gov

Another powerful approach is the three-component cyclocondensation. The Biginelli reaction, for example, involves the condensation of an aldehyde, a urea (B33335) or thiourea (B124793), and an active methylene (B1212753) compound. researchgate.net This methodology and its variations have been adapted for the synthesis of various fused pyrimidine systems. researchgate.net The cyclocondensation of 2-aminobenzonitrile (B23959) with aldehydes is another effective protocol for preparing dihydroquinazolines. researchgate.net

One-Pot Synthesis Strategies for this compound-2,4(1H,3H)-dione

The synthesis of this compound-2,4(1H,3H)-dione has been successfully achieved through a one-pot procedure. nih.govacs.org In one reported method, the reaction of 2-aminobenzamides with di-tert-butyl dicarbonate (B1257347) catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) provides a direct route to quinazoline-2,4-diones. acs.org Specifically, starting from the corresponding 2-amino-3-methylbenzamide, this method yields this compound-2,4(1H,3H)-dione as a white solid. nih.govacs.org The product was obtained in a 65% yield and characterized by NMR and high-resolution mass spectrometry. nih.govacs.org

An eco-efficient, one-pot synthesis of quinazoline-2,4(1H,3H)-diones has also been developed using water as the solvent. jst.go.jp This method involves the reaction of anthranilic acid derivatives with potassium cyanate (B1221674) to form a urea derivative, which then undergoes cyclization in the presence of sodium hydroxide (B78521). jst.go.jp Acidification then yields the final product. jst.go.jp This approach is scalable and environmentally friendly. jst.go.jp

ProductStarting MaterialsReagents/ConditionsYieldReference
This compound-2,4(1H,3H)-dione2-Amino-3-methylbenzamideDi-tert-butyl dicarbonate, DMAP65% nih.govacs.org
Quinazoline-2,4(1H,3H)-diones (general)Anthranilic acid derivativesPotassium cyanate, NaOH, HCl, WaterNear-quantitative jst.go.jp

CO2 Conversion Methods for Quinazoline-2,4(1H,3H)-dione Derivatives

The conversion of carbon dioxide (CO2), a readily available C1 building block, into valuable chemical compounds is a significant area of green chemistry. semanticscholar.orgnih.gov One such application is the synthesis of quinazoline-2,4(1H,3H)-dione and its derivatives, which are important intermediates in the production of pharmaceuticals. semanticscholar.orgresearchgate.net This method provides an atom-economical alternative to traditional synthetic routes that often employ toxic reagents. nih.govmdpi.com

The reaction typically involves the coupling of CO2 with 2-aminobenzonitriles. nih.gov Various catalytic systems have been developed to facilitate this transformation, including organic bases, inorganic bases, ionic liquids, and heterogeneous catalysts. semanticscholar.orgnih.gov

A noteworthy development is the use of alcohol amines as catalysts in water, which acts as both a solvent and a co-catalyst. semanticscholar.orgnih.gov For instance, diethanolamine (B148213) (DEA) has been shown to be a highly effective catalyst for the cyclization of 2-aminobenzonitrile with CO2, achieving a high yield of quinazoline-2,4(1H,3H)-dione. semanticscholar.orgnih.gov The catalytic efficiency is attributed to the synergistic effect of the secondary amine and hydroxyl groups in the alcohol amine, which aids in the formation of a carbamate (B1207046) intermediate. semanticscholar.orgnih.gov This method is not only environmentally friendly but also allows for the easy recovery and reuse of the catalyst. semanticscholar.orgnih.gov

Ionic liquids (ILs) have also emerged as effective catalysts for this conversion due to their tunable structures and high solubility for CO2. mdpi.com Basic ILs, such as those with hydroxide or carboxylate anions, can activate the amino group of o-aminobenzonitriles, facilitating the reaction with CO2. mdpi.com The reaction mechanism can vary depending on the nature of the IL, involving preferential activation of the amino group, CO2, or simultaneous activation of both. mdpi.com

The synthesis of specific derivatives, such as this compound-2,4(1H,3H)-dione, can be achieved using these methods. One reported synthesis of this compound-2,4(1H,3H)-dione yielded a white solid with a melting point greater than 250 °C. acs.org

Table 1: Catalytic Systems for CO2 Conversion to Quinazoline-2,4(1H,3H)-diones

Catalyst TypeExample CatalystSolventKey Features
Alcohol AminesDiethanolamine (DEA)WaterEnvironmentally friendly, high yield, catalyst is reusable. semanticscholar.orgnih.gov
Ionic Liquids[Bmim][OH]NeatTunable, high CO2 solubility, can operate under mild conditions. mdpi.com
Organic BasesDBU, TBDOrganic SolventsHigh efficiency, commercially available. semanticscholar.orgnih.gov

Synthesis of Key this compound Intermediates and Scaffolds

Preparation of 2,4-Dihalo-8-methylquinazoline Derivatives

2,4-Dihaloquinazolines are valuable intermediates in the synthesis of various biologically active quinazoline derivatives. google.com A one-step method for preparing 2,4-dihaloquinazolines involves the cyclization and concurrent halogenation of methoxycarbonyl- or phenoxycarbonyl-derivatives of substituted phenylureas. google.com This reaction is typically carried out using a cyclizing-halogenating agent like N,N-dimethylaniline in phosphorus oxychloride. google.com

For the synthesis of 2,4-dichloro-8-methylquinazoline, a common starting material is this compound-2,4(1H,3H)-dione. The chlorination can be achieved by reacting the dione (B5365651) with a chlorinating agent such as phosphorus oxychloride. jst.go.jp An alternative route begins with ortho-aminobenzoic acid, which is first reacted with potassium cyanate to form 2,4-quinazolinedione, followed by chlorination. google.com

A specific procedure for synthesizing 2,4-dichloro-7-fluoroquinazoline (B1321832) involves the chlorination of 7-fluoroquinazoline-2,4(1H,3H)-dione with phosphorus oxychloride. jst.go.jp This highlights a general method applicable to various substituted quinazolinediones.

Table 2: Synthesis of 2,4-Dihalo-8-methylquinazolines

ProductStarting MaterialReagentsReference
2,4-Dichloro-8-methylquinazoline1-(substituted-phenyl)-3-phenoxycarbonylureaPhosphorus oxychloride, N,N-dimethylaniline google.com
2,4-Dichloroquinazoline (B46505)2,4-QuinazolinedioneChlorinating agent (e.g., POCl3) google.com

Synthesis of 6,8-Dibromo-2-methylquinazoline Moieties

The synthesis of 6,8-dibromo-2-methylquinazoline derivatives often begins with the corresponding 6,8-dibromo-2-methyl-3,1-benzoxazin-4-one. nih.govmdpi.com This intermediate can be reacted with formamide (B127407) to produce 6,8-dibromo-2-methylquinazolin-4(3H)-one. nih.govmdpi.com

Further functionalization can be achieved through various reactions. For instance, alkylation of the quinazolinone with ethyl chloroacetate (B1199739) yields the corresponding ester, which can then be converted to an acetohydrazide by treatment with hydrazine (B178648) hydrate. nih.govmdpi.com This acetohydrazide serves as a versatile intermediate for the synthesis of a wide range of heterocyclic compounds, including pyrazoles and triazoles. nih.govmdpi.com

Another key intermediate, 4-chloro-6,8-dibromo-2-methylquinazoline, can be synthesized by treating 6,8-dibromo-2-methylquinazolin-4(3H)-one with a mixture of phosphorus oxychloride and phosphorus pentachloride. derpharmachemica.com This chlorinated derivative is highly reactive and can be used for further nucleophilic substitution reactions. derpharmachemica.com

Table 3: Key Intermediates in the Synthesis of 6,8-Dibromo-2-methylquinazoline Derivatives

CompoundSynthetic Route
6,8-Dibromo-2-methylquinazolin-4(3H)-oneReaction of 6,8-dibromo-2-methylbenzo-[d] Current time information in Bangalore, IN.guidechem.comoxazin-4-one with formamide. nih.govmdpi.com
2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)acetohydrazideAlkylation of 6,8-dibromo-2-methylquinazolin-4(3H)-one with ethyl chloroacetate followed by hydrazinolysis. nih.govmdpi.com
4-Chloro-6,8-dibromo-2-methylquinazolineChlorination of 6,8-dibromo-2-methylquinazolin-4(3H)-one with POCl3/PCl5. derpharmachemica.com

Generation of 2-Chloromethyl-4-methylquinazoline for Further Derivatization

2-Chloromethyl-4-methylquinazoline is a crucial intermediate, for example, in the synthesis of the medication Liraglutide. guidechem.com Several synthetic routes for this compound have been reported. guidechem.com

One common method involves the reaction of o-aminoacetophenone with chloroacetonitrile, catalyzed by hydrogen chloride gas. guidechem.comijirset.com While this method offers a shorter synthetic route and higher yields, the use of a large amount of hydrogen chloride gas presents safety concerns for large-scale production. guidechem.com

Alternative methods have been developed to avoid the use of highly toxic reagents like phosphorus trichloride (B1173362) and phosphorus oxychloride. guidechem.com One such method starts with the condensation of o-aminoacetophenone and hydroxylamine (B1172632) hydrochloride to form an oxime. This is followed by cyclization with chloroacetyl chloride to yield 2-chloromethyl-4-methylquinazoline-3-oxide, which is then reduced to the final product. guidechem.com Another approach involves the reaction of 5-methyl-1H-benzo[E] Current time information in Bangalore, IN.chemicalbook.comdiazepin-2(3H)-one with phosphorus oxychloride. guidechem.com

A newer, safer method utilizes an ionic liquid catalyst, N-methyl-3-sulfopropyl imidazolium (B1220033) chloride, for the reaction between o-aminoacetophenone and chloroacetonitrile. guidechem.com Another reported synthesis involves the reaction of o-aminoacetophenone with 2-chloroacetamide (B119443) in the presence of phosphoric acid in ethanol, resulting in a high yield of 94.26%. chemicalbook.com

Functionalization and Derivatization Strategies of this compound Core

Acylation and Cyclization Reactions to Form 8-Methylquinazolinones

Acylation and subsequent cyclization are fundamental strategies for the synthesis of quinazolinone cores. molaid.com The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution that can be applied to arenes using acyl chlorides or anhydrides. organic-chemistry.org Intramolecular Friedel-Crafts reactions are particularly useful for constructing polycyclic systems. masterorganicchemistry.com

In the context of this compound synthesis, 8-methylquinazolinones can be prepared through the acylation and cyclization of appropriate precursors. molaid.com For example, the reaction of anthranilamides with acylating agents can lead to the formation of the quinazolinone ring system.

The reactivity of the starting materials is a crucial factor. For instance, in reactions involving cinnamic acid in strong acids, the electron density of the aromatic ring determines the reaction pathway. If the ring is sufficiently electron-rich, it may react at the β-position of the olefin, leading to a cyclized product rather than the expected aromatic ketone. mdpi.com

Nucleophilic Substitution Reactions on Halogenated this compound Derivatives

Nucleophilic substitution is a fundamental strategy for the functionalization of the quinazoline core. Halogenated 8-methylquinazolines, particularly those with a leaving group at the 4-position, are key intermediates for introducing a variety of substituents.

A common approach involves the chlorination of 8-methyl-3H-quinazolin-4-one to yield 8-bromo-4-chloro-2-methylquinazoline. grafiati.com This chlorinated derivative readily undergoes nucleophilic substitution with various amines. For instance, the reaction with N-cyclopropylmethyl-N-propylamine affords 8-bromo-4-(N-cyclopropylmethyl-N-propylamino)-2-methylquinazoline. grafiati.com This transformation highlights the utility of nucleophilic substitution in building complex molecular architectures.

The synthesis of the initial 8-bromo-2-methyl-3H-quinazolin-4-one starts from 2-bromoaniline. grafiati.com The process involves several steps, including the formation of 2-bromoisonitrosoacetanilide, cyclization to 7-bromoisatin, decarboxylation to 2-amino-3-bromobenzoic acid, and subsequent condensation and cyclization reactions. grafiati.com

Another example of nucleophilic substitution is the reaction of 2-(chloromethyl)-4-methylquinazoline (B46745) with amines to produce (4-methylquinazolin-2-yl)methanamine. benchchem.com This reaction is often carried out under basic conditions, for example, using potassium carbonate, and can be facilitated by a phase transfer catalyst like tetrabutylammonium (B224687) bromide. benchchem.com The reaction temperature is typically controlled to optimize yield and purity. benchchem.com

Aldol (B89426) Condensation for Arylvinylquinazoline Formation

The aldol condensation reaction provides a direct method for the synthesis of arylvinylquinazolines, which are of interest for their photophysical properties. researchgate.netacs.org This reaction typically involves the condensation of a methyl-substituted quinazoline with a functionalized benzaldehyde (B42025). researchgate.netacs.orgresearchgate.net The resulting arylvinylquinazolines often exhibit strong emission solvatochromism, suggesting potential applications as polarity sensors. researchgate.net

The general strategy allows for the preparation of a series of "push-pull" arylvinylquinazoline derivatives by reacting the appropriate methylquinazoline with various substituted benzaldehydes. researchgate.netacs.org These compounds have shown absorption in the UV-visible region and emit green light upon irradiation. researchgate.netacs.orgresearchgate.net

Cross-Coupling Reactions (Suzuki, Sonogashira) for Aryl and Arylethynyl Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of aryl and arylethynyl derivatives of this compound.

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl groups onto the quinazoline scaffold. libretexts.orgresearchgate.net It involves the coupling of a halogenated quinazoline with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org For instance, 8-bromo-4-(N-cyclopropylmethyl-N-propylamino)-2-methylquinazoline can be coupled with various arylboronic acids, such as mesitylboronic acid and (2,4-dimethoxyphenyl)boronic acid, to yield the corresponding 8-aryl-substituted quinazolines. grafiati.com The choice of catalyst, often a palladium complex with phosphine (B1218219) ligands, and reaction conditions are crucial for achieving high yields. libretexts.orgorganic-chemistry.org

Sonogashira Coupling: This reaction is employed to introduce arylethynyl moieties. It involves the coupling of a haloquinazoline with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. acs.orglibretexts.org This method has been successfully used to prepare various arylethynylquinazoline derivatives from their chloro-substituted precursors. researchgate.netacs.orgresearchgate.net The resulting compounds are often investigated for their photophysical properties. researchgate.netacs.org

Table 1: Examples of Cross-Coupling Reactions for Quinazoline Derivatives

Starting Material Coupling Partner Reaction Type Catalyst System Product Reference
8-Bromo-4-(N-cyclopropylmethyl-N-propylamino)-2-methylquinazoline Mesitylboronic acid Suzuki Palladium-catalyzed 4-(N-Cyclopropylmethyl-N-propylamino)-8-mesityl-2-methylquinazoline grafiati.com
8-Bromo-4-(N-cyclopropylmethyl-N-propylamino)-2-methylquinazoline (2,4-Dimethoxyphenyl)boronic acid Suzuki Palladium-catalyzed 4-(N-Cyclopropylmethyl-N-propylamino)-8-(2,4-dimethoxyphenyl)-2-methylquinazoline grafiati.com
Chloroquinazoline Functionalized terminal alkyne Sonogashira Pd complex, Cu(I) co-catalyst Arylethynylquinazoline researchgate.netacs.org

1,3-Dipolar Cycloaddition Reactions for Quinazolinone-Isoxazoline Hybrids

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This methodology has been applied to the synthesis of novel quinazolinone-isoxazoline hybrids, which are of interest for their potential biological activities. nih.govmdpi.comresearchgate.net

The synthesis typically starts with the N-alkylation of a quinazolin-4(3H)-one with a propargyl or allyl group to introduce a dipolarophile. nih.govmdpi.com This intermediate then undergoes a 1,3-dipolar cycloaddition reaction with a nitrile oxide, which is usually generated in situ from a hydroxamoyl chloride precursor. nih.govmdpi.com This reaction leads to the formation of 3,5-disubstituted isoxazoline (B3343090) regioisomers. mdpi.comresearchgate.net The regioselectivity of the cycloaddition can be investigated using computational methods like Density Functional Theory (DFT). nih.govmdpi.com

Cross-Dehydrogenative Coupling (CDC) Reactions for Alkylation of Quinazolinones

Cross-dehydrogenative coupling (CDC) has emerged as an efficient and atom-economical method for forming C-C and C-heteroatom bonds by direct C-H bond activation. nih.govmdpi.com This strategy has been successfully used for the N-alkylation of quinazolin-4(3H)-ones with ethers and amides. rsc.org

The reaction is typically carried out using a catalytic amount of n-Bu4NI and t-BuOOH as the oxidant. rsc.org This method avoids the need for pre-functionalization of the coupling partners. mdpi.com Mechanistic studies, including radical inhibition experiments, suggest the involvement of radical intermediates in the reaction pathway. rsc.orgorganic-chemistry.org The scope of the reaction has been explored with various ethers, such as THF and THP, and amides, demonstrating its utility in generating a library of N-alkylated quinazolinones. rsc.org

Wilgerodt-Kindler Reaction for Quinazoline-4(3H)-one-2-carbothioamide Derivatives

The Wilgerodt-Kindler reaction is a classic method for the synthesis of thioamides. iucr.orgiucr.org This reaction has been adapted for the synthesis of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. researchgate.netresearcher.lifersc.org The reaction typically involves treating a 2-methylquinazoline-4-one with elemental sulfur and an amine in a solvent like DMSO. researchgate.netresearcher.lifersc.org

For example, the reaction of 2-methylquinazoline-4-one with various amines in the presence of S8/DMSO as the oxidizing system yields a series of quinazoline-4(3H)-one-2-carbothioamide derivatives. researchgate.netresearcher.life Similarly, 2,3-dimethylquinazoline-4-one reacts with sulfur and aniline (B41778) in DMSO, with sodium sulfide (B99878) as a catalyst, to produce 3-methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide. iucr.orgiucr.org This demonstrates that the reaction proceeds at the active methyl group at the 2-position of the quinazoline ring. iucr.orgiucr.org

Metal-Catalyzed Synthetic Approaches for Quinazoline Derivatives

Metal-catalyzed reactions are indispensable in modern organic synthesis for their efficiency and selectivity in constructing complex molecules like quinazoline derivatives. researchgate.netresearchgate.netacs.org Various metals, including palladium, copper, rhodium, and iron, have been employed to catalyze a wide range of transformations. researchgate.netrsc.orgacs.org

Palladium and copper are frequently used in cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions, as detailed in section 2.4.4. researchgate.net Rhodium catalysts have been utilized in C-H activation/annulation reactions of amidines to synthesize fused quinazoline derivatives. rsc.orgchim.it Iron-catalyzed C(sp3)-H oxidation followed by intramolecular C-N bond formation has been developed for the synthesis of 2,4-disubstituted quinazolines from 2-alkylamino N-H ketimine precursors. researchgate.net

Furthermore, a one-pot, three-component synthesis of quinazolines has been reported using a palladium catalyst to couple 2-aminobenzonitriles, aldehydes, and arylboronic acids. researchgate.net These examples underscore the versatility of metal catalysis in accessing a diverse array of functionalized quinazoline scaffolds. researchgate.netacs.orgacs.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
8-Bromo-4-chloro-2-methylquinazoline
8-Bromo-4-(N-cyclopropylmethyl-N-propylamino)-2-methylquinazoline
8-Methyl-3H-quinazolin-4-one
2-Bromoaniline
2-Bromoisonitrosoacetanilide
7-Bromoisatin
2-Amino-3-bromobenzoic acid
2-(Chloromethyl)-4-methylquinazoline
(4-Methylquinazolin-2-yl)methanamine
Potassium carbonate
Tetrabutylammonium bromide
Arylvinylquinazoline
Mesitylboronic acid
(2,4-Dimethoxyphenyl)boronic acid
4-(N-Cyclopropylmethyl-N-propylamino)-8-mesityl-2-methylquinazoline
4-(N-Cyclopropylmethyl-N-propylamino)-8-(2,4-dimethoxyphenyl)-2-methylquinazoline
Arylethynylquinazoline
Quinazolinone-isoxazoline hybrids
Quinazolin-4(3H)-one
N-propargyl quinazoline-4(3H)-one
Nitrile oxide
Hydroxamoyl chloride
Quinazoline-4(3H)-one-2-carbothioamide
2-Methylquinazoline-4-one
2,3-Dimethylquinazoline-4-one
3-Methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide
2-Alkylamino N-H ketimine

Transition Metal-Catalyzed Cyclization and C-H Activation

Transition metal catalysis provides powerful tools for both the construction of the quinazoline ring system and the subsequent functionalization of the 8-methyl group through C-H activation. A variety of metals, including rhodium, iridium, manganese, and cobalt, have been employed to catalyze these transformations. nih.govrsc.orgmdpi.com

The formation of the quinazoline ring can be achieved through several catalytic cyclization strategies. For instance, cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with nitriles offers a direct route to the quinazoline core. frontiersin.org In this approach, a catalyst such as Co(OAc)₂·4H₂O in the presence of a base facilitates the condensation and subsequent aromatization under aerobic conditions. frontiersin.org Similarly, manganese catalysts, like Mn(I) complexes, can promote the acceptorless dehydrogenative coupling of 2-aminobenzylamines with primary amides to yield 2-substituted quinazolines. mdpi.com These methods are generally applicable, and the use of appropriately substituted precursors, such as those derived from 2-amino-3-methylbenzylamine, would directly lead to the this compound framework.

The 8-methyl group of the quinazoline core represents a benzylic C(sp³)–H bond that is ripe for functionalization. The nitrogen atom at the 1-position of the quinazoline ring acts as an effective chelating director, enabling the formation of stable cyclometallated intermediates with various transition metals. nih.gov This directed activation allows for highly selective reactions at the otherwise unreactive methyl group. Rhodium(III) catalysts, in particular, have proven effective for the C(sp³)–H functionalization of the analogous 8-methylquinoline (B175542) system. researchgate.netresearchgate.net Methodologies such as Rh(III)-catalyzed alkylation with α-diazocarbonyl compounds or allyl alcohols demonstrate the potential for introducing new carbon-carbon bonds at this position. researchgate.net Furthermore, Rh(III) catalysis can be used for amidation reactions, showcasing the versatility of this approach for installing diverse functional groups. researchgate.net

Copper-Catalyzed Reactions in Quinazoline Synthesis

Copper catalysis has emerged as an inexpensive, less toxic, and highly effective strategy for synthesizing quinazolines. mdpi.com These reactions often proceed through cascade or tandem sequences, allowing for the construction of complex molecules from simple starting materials in a single step.

One prominent copper-catalyzed method involves the reaction of 2-aminobenzophenones or 2-aminobenzaldehydes with a nitrogen source. For example, Sastry and colleagues developed a Cu(OAc)₂-catalyzed reaction between 2-aminobenzaldehydes and phenacylazides at room temperature to produce functionalized quinazolines in good yields. mdpi.com Another approach utilizes copper-catalyzed dual oxidative benzylic C-H amination, where 2-aminoarylketones react with methylarenes and ammonium (B1175870) acetate (B1210297), using an oxidant like tert-butyl hydroperoxide (TBHP). mdpi.com

A particularly versatile method is the copper-catalyzed intramolecular cyclization. A general procedure involves reacting a 2-bromobenzaldehyde (B122850) or 2-bromophenylketone with an amidine hydrochloride in the presence of a copper(I) iodide (CuI) catalyst, a ligand such as L-proline, and a base like cesium carbonate (Cs₂CO₃). rsc.org This reaction sequence typically involves an initial Ullmann-type C-N coupling followed by intramolecular condensation and aromatization to afford the quinazoline product. The use of a 2-bromo-6-methyl-substituted benzaldehyde in such a reaction would be a direct pathway to an this compound derivative.

The table below summarizes representative copper-catalyzed reactions for the synthesis of quinazoline derivatives, which are adaptable for producing this compound.

Table 1: Examples of Copper-Catalyzed Quinazoline Synthesis

Starting Material 1 Starting Material 2 Catalyst/Reagents Product Type Ref
2-Aminobenzophenone Methylarene / NH₄OAc Cu(I) / TBHP 2-Arylquinazoline mdpi.com
2-Aminobenzaldehyde Phenacylazide Cu(OAc)₂ / Et₃N Functionalized Quinazoline mdpi.com
2-Bromobenzaldehyde Amidine HCl CuI / L-Proline / Cs₂CO₃ Substituted Quinazoline rsc.org

Ruthenium-Catalyzed Direct sp³ Arylation of Benzylic Positions

The direct functionalization of C(sp³)–H bonds is a significant challenge in organic synthesis. Ruthenium catalysis has provided a breakthrough for the selective arylation of benzylic positions, such as the 8-methyl group of this compound. This transformation is of high value as it allows for the direct coupling of the methyl group with various aryl partners, significantly increasing molecular complexity.

The strategy relies on the directing effect of the quinazoline nitrogen atom. Research on the closely related 8-methylquinoline system has demonstrated a highly efficient and chemoselective mono-arylation of the unactivated C(sp³)–H bond. acs.org The reaction is typically catalyzed by a ruthenium(II) complex, such as [Cl₂Ru(p-cymene)]₂, and employs arylboronic acids as the arylating agent. acs.orgscilit.com The catalytic cycle is believed to involve the formation of a five-membered ruthenacycle intermediate through C-H activation, which then undergoes transmetalation with the arylboronic acid and subsequent reductive elimination to yield the 8-benzylquinoline product and regenerate the active ruthenium catalyst. acs.org

This methodology exhibits a broad substrate scope, tolerating a variety of electronically diverse arylboronic acids. acs.org The high chemoselectivity for mono-arylation is a key advantage, preventing over-reaction to diarylated products. researchgate.netacs.org Given the identical N-C-C-CH₃ arrangement in this compound, this ruthenium-catalyzed arylation represents a state-of-the-art method for its specific derivatization.

The table below presents examples of this transformation applied to the analogous 8-methylquinoline system.

Table 2: Ruthenium-Catalyzed C(sp³)–H Arylation of 8-Methylquinoline

Substrate Arylating Agent Catalyst / Reagents Product Ref
8-Methylquinoline Phenylboronic acid [Cl₂Ru(p-cymene)]₂ / K₂CO₃ 8-Benzylquinoline acs.org
8-Methylquinoline 4-Methoxyphenylboronic acid [Cl₂Ru(p-cymene)]₂ / K₂CO₃ 8-(4-Methoxybenzyl)quinoline acs.org
8-Methylquinoline 4-Fluorophenylboronic acid [Cl₂Ru(p-cymene)]₂ / K₂CO₃ 8-(4-Fluorobenzyl)quinoline acs.org

Green Chemistry and Sustainable Synthetic Methodologies for this compound Systems

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances, are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. rsc.org The synthesis of this compound and its derivatives is well-suited to the incorporation of these sustainable practices.

A key aspect of green synthesis is the use of environmentally benign solvents, with water being the ideal choice. Several catalytic systems for quinazoline synthesis have been developed to work efficiently in aqueous media. For example, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been used as a magnetically recoverable and reusable catalyst for the three-component reaction of 2-aminoketones, aldehydes, and ammonium acetate in water, offering both environmental and economic benefits. frontiersin.orgresearchgate.net

The choice of oxidant is another critical factor. Many traditional oxidation reactions rely on stoichiometric, often toxic, reagents. Modern methods increasingly utilize molecular oxygen from the air as the terminal oxidant, with water being the only byproduct. nih.gov Iodine-catalyzed aerobic oxidative reactions provide a metal-free alternative for quinazoline synthesis under such green conditions. nih.gov

The development of heterogeneous nanocatalysts represents another significant step towards sustainability. jnanoworld.comjnanoworld.com These catalysts, such as those based on indium(III) oxide or cobalt immobilized on silica-coated iron oxide nanoparticles, offer high surface area and catalytic efficiency. jnanoworld.com A major advantage is their ease of separation from the reaction mixture and their potential for reuse over multiple cycles, which drastically reduces catalyst waste and simplifies product purification. jnanoworld.com Furthermore, advancements in photocatalysis, using systems like curcumin-sensitized TiO₂, allow for the synthesis of quinazolines under visible light at ambient temperatures, reducing the energy footprint of the chemical process. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 8 Methylquinazoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 8-methylquinazoline derivatives. By analyzing the chemical shifts, coupling constants, and multiplicities of the signals, a comprehensive picture of the molecular structure can be assembled.

¹H NMR Spectral Analysis: Chemical Shifts, Coupling Constants, and Multiplicities for Methyl and Aromatic Protons

In the ¹H NMR spectrum of this compound derivatives, the methyl protons typically appear as a singlet in the upfield region. For instance, in 2-(4-fluorophenyl)-8-methylquinazoline, the methyl protons (CH₃) resonate at δ 2.58 ppm. rsc.org The aromatic protons of the quinazoline (B50416) ring system and any aryl substituents display characteristic signals in the downfield region, typically between δ 7.0 and 9.5 ppm. The exact chemical shifts and multiplicities (singlet, doublet, triplet, multiplet) are influenced by the substitution pattern on the quinazoline core. For example, the proton at position 2 of the quinazoline ring often appears as a singlet around δ 9.3-9.4 ppm. rsc.org The coupling constants (J values) between adjacent protons provide valuable information about their spatial relationship.

Table 1: Selected ¹H NMR Data for this compound Derivatives

Compound Solvent Proton Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz)
2-(4-fluorophenyl)-8-methylquinazoline CDCl₃ CH₃ 2.58 s -
2-(4-fluorophenyl)-8-methylquinazoline CDCl₃ H-2 9.37 s -
2-(4-fluorophenyl)-8-methylquinazoline CDCl₃ Aromatic H 7.21-8.63 m -
1,3H-1-Hydroxy-8-methylquinazoline-2,4-dione DMSO-d₆ CH₃ 2.28 s -
1,3H-1-Hydroxy-8-methylquinazoline-2,4-dione DMSO-d₆ Aromatic H 7.49 m -

Data sourced from multiple studies. rsc.orgrsc.org

¹³C NMR Spectral Analysis: Carbon Resonances and Structural Confirmation

Table 2: Selected ¹³C NMR Data for an this compound Derivative

Compound Solvent Carbon Chemical Shift (δ ppm)
2-(4-fluorophenyl)-8-methylquinazoline CDCl₃ CH₃ 21.7
2-(4-fluorophenyl)-8-methylquinazoline CDCl₃ Aromatic C 115.5-165.4

Data represents a typical range observed in similar structures. rsc.org

Two-Dimensional (2D) NMR Techniques (COSY, HSQC) for Complex Structure Assignment

For more complex this compound derivatives with overlapping signals in their 1D NMR spectra, 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. wikipedia.orgmdpi.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. wikipedia.org Cross-peaks in the COSY spectrum connect signals from protons that are typically two or three bonds apart, helping to establish the connectivity of the proton network within the molecule. wikipedia.orginformativejournals.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps the correlation between protons and their directly attached carbons. wikipedia.orgmdpi.com Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C NMR data and confirming the assignment of specific proton and carbon signals. mdpi.cominformativejournals.com

These 2D NMR techniques are crucial for the unambiguous structural elucidation of novel or complex this compound derivatives. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). quality-assistance.comnih.gov This high accuracy allows for the determination of the elemental formula of the parent ion, which is a critical step in confirming the identity of a newly synthesized this compound derivative. For example, the calculated mass for the protonated molecule [M+H]⁺ of 2-(4-fluorophenyl)-8-methylquinazoline is 239.0979, and the found mass via HRMS was 239.0981, confirming the molecular formula C₁₅H₁₂FN₂. rsc.org

Table 3: HRMS Data for an this compound Derivative

Compound Ionization Mode Calculated m/z [M+H]⁺ Found m/z [M+H]⁺ Molecular Formula
2-(4-fluorophenyl)-8-methylquinazoline ESI 239.0979 239.0981 C₁₅H₁₂FN₂

Data sourced from a study on 2-arylquinazolines. rsc.org

GC-MS for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com This method is particularly useful for the analysis of volatile derivatives of this compound. beilstein-journals.orgresearchgate.net The sample is first vaporized and separated into its components in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and detected, providing a mass spectrum that can be used for identification. nih.govscience.gov This technique is valuable for identifying impurities or byproducts in a sample, as well as for analyzing complex mixtures containing volatile this compound derivatives.

LC-MS for Molecular Weight and Isotopic Pattern Validation

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for confirming the molecular weight of synthesized this compound derivatives and validating their isotopic patterns. This technique separates the analyte from a mixture using liquid chromatography and then uses mass spectrometry to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Research on quinazoline derivatives frequently employs LC-MS to confirm successful synthesis. For instance, the analysis of a 2-chloro-4-(4-fluorophenyl)-7-methylquinazoline showed LC-MS data with m/z peaks at 245 and 247. benchchem.com This result aligns with the calculated molecular weight and, crucially, displays the characteristic isotopic pattern for a molecule containing a single chlorine atom. Similarly, studies on quinazoline-2,4(1H,3H)-dione derivatives report the mass spectral data as found [M+ + 1] peaks, which confirms the molecular mass of the target compounds. nih.gov In the characterization of certain thiazoloquinazoline derivatives, mass spectrometry revealed the molecular ion peak (M+), along with M+1, M+2, and M+3 peaks, providing further confirmation of the compound's identity and isotopic distribution. researchgate.net

Table 1: Representative LC-MS Data for Quinazoline Derivatives
Compound TypeKey FindingObserved m/zSignificanceReference
2-chloro-4-(4-fluorophenyl)-7-methylquinazolineMolecular Ion Peak & Isotopic Pattern245, 247Confirms molecular weight and presence of chlorine isotope. benchchem.com
Quinazoline-2,4(1H,3H)-dione derivativeMolecular Ion PeakFound: 545.04 [M+ + 1] (Calcd. = 544.18)Validates the molecular mass of the synthesized product. nih.gov
Thiazoloquinazoline derivativeMolecular Ion & Isotopic Peaks339 (M), 341 (M+1), 342 (M+2)Confirms molecular identity and isotopic composition. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample at different wavelengths, a spectrum is produced that reveals the characteristic vibrational frequencies of specific chemical bonds.

In the context of this compound derivatives, IR spectroscopy confirms the presence of the core quinazoline structure and any appended functional groups. For example, studies on various quinazoline derivatives have identified key stretching vibrations. rroij.comphyschemres.org The C=O (carbonyl) group typically shows a strong absorption band around 1670-1710 cm⁻¹. physchemres.orgsapub.org The C=N (imine) bond within the quinazoline ring system is often observed in the 1595-1630 cm⁻¹ region. rroij.comsapub.org Aromatic C=C stretching vibrations appear in the 1500-1600 cm⁻¹ range, while the =C-H aromatic stretch is found above 3000 cm⁻¹. physchemres.org The introduction of other groups, such as an amino group (NH₂), results in characteristic bands around 3100-3450 cm⁻¹. rroij.comsapub.org The analysis of these specific absorption bands allows researchers to confirm the structural integrity of the synthesized derivatives.

Table 2: Characteristic IR Absorption Frequencies for Quinazoline Derivatives
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Carbonyl (C=O)Stretching1670 - 1710 physchemres.orgsapub.org
Imine (C=N)Stretching1595 - 1630 rroij.comsapub.org
Aromatic C=CStretching1500 - 1600 rroij.comphyschemres.org
Aromatic C-HStretching~3016 - 3078 physchemres.org
Amino (N-H)Stretching3100 - 3450 rroij.comsapub.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the conjugated π-systems common in aromatic compounds like quinazolines.

For quinazoline derivatives, UV-Vis spectra typically show two main types of electronic transitions: π → π* and n → π. The π → π transitions are generally more intense and occur at shorter wavelengths, arising from the excitation of electrons in π bonding orbitals to π* antibonding orbitals within the aromatic system. sapub.orgsapub.orgnih.gov The n → π* transitions are less intense and occur at longer wavelengths; they involve the promotion of non-bonding electrons (e.g., from the nitrogen atoms) to a π* antibonding orbital. sapub.orgsapub.orgnih.gov For example, various quinazolinone derivatives exhibit absorption bands around 345-350 nm attributed to π-π* transitions and bands at 367-375 nm corresponding to n-π* transitions of carbonyl groups. ekb.eg Schiff base derivatives of quinazoline have shown π → π* transitions around 305 nm and n → π* transitions near 369 nm. nih.gov

Table 3: Electronic Transitions in Quinazoline Derivatives
Compound TypeTransitionAbsorption Maxima (λmax, nm)Reference
Quinazoline Schiff Basesπ → π~305 nih.gov
n → π~369
3-Amino-2-methyl-quinazolin-4(3H)-one Derivativesπ → π~256 sapub.org
n → π~313
Quinazolinone Derivativesπ → π345 - 350 ekb.eg
n → π367 - 375

Other Advanced Spectroscopic Techniques (e.g., ESR, XRD)

Beyond the core techniques, other advanced spectroscopic and analytical methods provide deeper structural insights, particularly for crystalline materials or paramagnetic species.

X-Ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For quinazoline derivatives that can be crystallized, single-crystal XRD provides definitive structural proof, including bond lengths, bond angles, and crystal packing information. chemicc.com Powder XRD (PXRD) is also used to characterize the crystalline nature of bulk materials. asianpubs.org Studies on metal complexes of quinazoline derivatives have used XRD to determine their crystal lattice systems, such as orthorhombic. grafiati.com In analyses of 5,8-quinolinedione (B78156) derivatives, XRD has been used to identify characteristic peaks related to the core moiety. mdpi.com

Electron Spin Resonance (ESR) Spectroscopy , also known as Electron Paramagnetic Resonance (EPR), is specific to molecules containing unpaired electrons (paramagnetic species). While most organic molecules are diamagnetic, ESR is highly valuable for studying metal complexes of quinazoline derivatives or any radical intermediates. For example, the ESR spectrum of a Cu(II) complex of a quinazoline Schiff base was used to determine its g-values (g|| = 2.290, g⊥ = 2.070), which provides information about the electronic environment of the copper ion and supports an octahedral geometry. fortunejournals.com

Table 4: Findings from Advanced Spectroscopic Techniques for Quinazoline Derivatives
TechniqueCompound TypeKey FindingReference
X-Ray Diffraction (XRD)Metal(II) Complexes of a Quinazoline Schiff BaseCharacterized crystal structure and determined it to be an orthorhombic crystal lattice. asianpubs.orggrafiati.com
Electron Spin Resonance (ESR)Cu(II) Complex of a Quinazoline Schiff Baseg|| = 2.290, g⊥ = 2.070, giso = 2.195; supports a d(x²-y²) ground state and considerable covalent character. fortunejournals.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sometimes sulfur (S) in a compound. This analysis provides the empirical formula of the synthesized molecule, which can be compared to the theoretical values calculated from the proposed structure.

For novel this compound derivatives, elemental analysis serves as a final, crucial check of purity and composition. Researchers routinely report that the found percentages of C, H, and N from elemental analysis are within ±0.4% of the theoretical values, which confirms the proposed molecular formula. nih.gov For example, in the synthesis of a cinnamoyl thiourea (B124793) derivative of quinazoline, the calculated values for C, H, Cl, N, and S were compared with the experimentally found values to support the proposed structure. researchgate.net The close correlation between the theoretical and found values provides strong evidence for the successful synthesis and high purity of the target compound. sapub.orgnih.gov

Table 5: Example Elemental Analysis Data for a Quinazoline Derivative (C₁₇H₁₀ClN₃OS)
ElementCalculated (%)Found (%)Reference
Carbon (C)60.0960.26 researchgate.net
Hydrogen (H)2.972.85
Chlorine (Cl)10.439.47
Nitrogen (N)12.3711.99
Sulfur (S)9.449.77

Mechanistic Organic Chemistry of 8 Methylquinazoline Transformations

Reaction Pathway Elucidation for Synthetic Protocols

The synthesis of quinazoline (B50416) derivatives, including 8-methylquinazoline, can proceed through various reaction pathways, often dictated by the choice of catalysts and starting materials. For instance, the formation of the quinazoline core can be achieved through metal-free oxidative coupling reactions. One such pathway involves the use of an organocatalyst like Rose Bengal, which, under visible light irradiation, can initiate a radical chain process. In this mechanism, a radical intermediate is generated from an amidine precursor, which then undergoes intramolecular cyclization and subsequent aromatization to yield the quinazoline product. mdpi.com

Another elucidated pathway involves an iodine-mediated synthesis. In this case, an initial condensation reaction can form an intermediate that subsequently undergoes cyclization. For example, the reaction of 2-aminobenzylamine with an aldehyde, mediated by o-iodoxybenzoic acid (IBX), is proposed to proceed through the formation of a dihydroquinazoline (B8668462) intermediate, which is then oxidized to the final quinazoline product. mdpi.com Similarly, iodine can catalyze the oxidation of N-aryl amidines to form an imine intermediate, which then undergoes iodocyclization and elimination to afford the quinazoline ring. mdpi.com

Computational studies, such as Density Functional Theory (DFT), have also been employed to elucidate reaction pathways. For example, in the synthesis of quinazoline-3-oxides, DFT calculations have helped to understand the favorability of different cyclization modes (e.g., 6-exo-dig vs. 7-endo-dig) depending on the metal catalyst used. researchgate.net These theoretical models provide valuable insights into the transition states and energy barriers of the reaction, complementing experimental observations.

Investigation of Catalytic Cycles in Metal-Mediated Syntheses

Metal catalysts, particularly palladium and copper, play a significant role in the synthesis of quinazolines, and understanding their catalytic cycles is key to optimizing these transformations.

In palladium-catalyzed reactions, a common mechanistic pathway involves the oxidative addition of a palladium(0) species to a substrate, followed by migratory insertion, and reductive elimination to regenerate the catalyst. For instance, in the synthesis of 5,6,7,8-tetraaryl-1H-azepino[3,2,1-ij]quinazoline-1,3(2H)-diones from 3-substituted quinazoline-2,4(1H,3H)-diones and alkynes, the proposed mechanism involves N-H palladation followed by ortho C-H activation. researchgate.net Deuterium-labelling studies in some palladium-catalyzed cycloisomerizations have revealed that ligands can also serve as a source of a palladium(II) hydride species, which initiates the catalytic cycle. nih.gov

Copper-catalyzed syntheses of quinazolines also proceed through distinct catalytic cycles. For example, the copper-catalyzed aerobic oxidative cyclization involving the amination of C(sp3)-H bonds is a known method. nih.gov In the copper-dehydrogenative coupling of quinazoline-3-oxides with indoles, the proposed mechanism involves the reaction of CuCl2 with the quinazoline-3-oxide to form an intermediate via C-H activation. This is followed by oxidative insertion into the indole (B1671886) and subsequent reductive elimination to yield the product and a Cu(I) species, which is then reoxidized to Cu(II). chim.it The use of copper(II) chloride as a catalyst in visible-light-driven synthesis of quinazolinones has been shown to proceed via a single-electron transfer pathway involving aryl radical intermediates. rsc.org

Manganese-catalyzed reactions have also been explored. A Mn(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzylalcohol with primary amides proceeds with the Mn(I)-catalyst facilitating the dehydrogenation step and a base like KOtBu assisting in the condensation step. nih.govmdpi.com

Studies on Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity and stereoselectivity are critical aspects of the derivatization of the this compound scaffold, influencing the final structure and properties of the molecule.

Regioselectivity: The substitution pattern on the quinazoline ring significantly directs the outcome of further functionalization. The presence of different substituents can lead to selective reactions at specific positions. For example, in the functionalization of quinazoline-3-oxides, the nature of substituents on the phenyl ring of the quinazoline-3-oxide can influence the yield of the reaction. While electron-donating and electron-withdrawing groups are generally tolerated, strong electron-withdrawing groups like a nitro group can retard the reaction. chim.it In the case of halogenated quinazolines, the reactivity of different positions can be exploited for selective functionalization. The C(4)-Cl bond in 4-chloroquinazolines is particularly susceptible to nucleophilic substitution due to the α-nitrogen effect, making it more electrophilic. vulcanchem.com This allows for selective derivatization at the C4 position.

Stereoselectivity: The synthesis of chiral quinazoline derivatives often requires stereoselective methods. Brønsted acid-catalyzed direct atroposelective synthesis has been used to create axially chiral 3-aryl quinazolinones. mdpi.com These reactions are thought to proceed through the formation of an imine or enamine, followed by intramolecular amidation to form a cyclization intermediate, which then leads to the final product. mdpi.com The use of chiral phosphoric acids can induce a chiral environment, leading to the formation of specific enantiomers. mdpi.com In the synthesis of (E)-alkenyl sulfones from cinnamic acids, copper-catalyzed aerobic decarboxylative sulfonylation proceeds stereospecifically. acs.org

Radical Intermediates and Radical-Trapping Experiments in Reaction Mechanisms

The involvement of radical intermediates has been identified in several synthetic routes leading to quinazoline derivatives. Radical-trapping experiments are a key tool for confirming the presence of these transient species.

In visible-light-mediated syntheses, the photocatalyst can generate highly reactive radical intermediates through single electron transfer (SET) or energy transfer (EnT) mechanisms. mdpi.com For example, the visible-light-driven synthesis of 2,3-disubstituted quinazolinones using copper(II) chloride as a catalyst has been shown to involve aryl radical intermediates. rsc.org The use of radical scavengers like 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) can help to elucidate these pathways. If the reaction is inhibited or quenched in the presence of TEMPO, it suggests a radical mechanism. nih.gov

Conversely, the absence of inhibition by a radical scavenger can indicate that the reaction does not proceed through a radical pathway. For instance, in an I2-catalyzed oxidative cross-coupling reaction, the addition of TEMPO did not suppress the formation of the desired product, suggesting that radical intermediates were not involved in that specific transformation. acs.org

Manganese/TBHP-mediated oxidative radical cyclization of 2-(azidomethyl)phenyl isocyanides is another example where a radical intermediate (•CO2Me) is generated from the oxidative decomposition of methyl carbazate. nih.gov

Influence of Substituents, including the 8-Methyl Group, on Reactivity and Selectivity

Substituents on the quinazoline ring, including the 8-methyl group, exert a significant influence on the molecule's reactivity and the selectivity of its reactions.

The electronic properties of substituents play a crucial role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can affect the electron density of the quinazoline ring system, thereby influencing its susceptibility to nucleophilic or electrophilic attack. For example, in some metal-catalyzed reactions, substrates with EDGs have been observed to react more smoothly than those with EWGs. mdpi.com In other cases, both EDGs and EWGs on N-arylamidines have shown good to excellent yields in CuO nanoparticle-catalyzed reactions, with no significant substitution effect observed. nih.gov

The position of the substituent is also critical. The methyl group at the 8-position can influence the molecule's electronic properties and steric hindrance, which in turn affects its biological activities and chemical reactivity. vulcanchem.com For instance, in the synthesis of N-substituted 4-amino-2-methylquinazolines, the rate of conversion with anilines is highly dependent on the position and type of substituents on the aniline (B41778) molecule, which is explained by the competition between steric and electronic effects. arkat-usa.org

Specifically, the 8-methyl group in this compound can direct C-H functionalization reactions. The 8-methyl group can act as an intrinsic directing group in palladium-catalyzed C(sp3)-H biarylation reactions. nih.gov

The table below summarizes the effect of various substituents on the reactivity and selectivity of quinazoline transformations.

Reaction TypeSubstituentPositionEffect on Reactivity/Selectivity
Copper-dehydrogenative couplingNitro group (strong EWG)Phenyl ring of quinazoline-3-oxideRetards the reaction
Metal-catalyzed annulationElectron-donating groupsBenzaldehyde (B42025)Well-tolerated
Metal-catalyzed annulationElectron-withdrawing groupsBenzaldehydeLess reactive
CuO nanoparticle-catalyzed couplingEDGs and EWGsN-arylamidinesNo significant effect observed
Microwave-accelerated aminationVarious substituentsAnilinesRate of conversion depends on steric and electronic effects
Palladium-catalyzed C(sp3)-H biarylationMethyl group8-positionActs as an intrinsic directing group

Density Functional Theory (DFT) Studies on Molecular Structure and Properties

Density Functional Theory has become a standard tool for investigating the structural and electronic properties of organic molecules, including quinazoline derivatives. researchgate.net These calculations provide insights into the fundamental characteristics that govern the molecule's stability and reactivity.

The electronic landscape of a molecule is key to understanding its chemical reactivity. Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.com

While specific DFT data for the parent this compound is not extensively documented in dedicated studies, research on closely related quinazoline and quinoline (B57606) derivatives provides valuable insights. For instance, DFT calculations on various heterocyclic systems reveal how substituents and structural modifications influence the HOMO-LUMO energies and their corresponding energy gaps. researchgate.netphyschemres.orgphyschemres.org

In a study of a triazolyl-methoxy-quinoline derivative, DFT calculations at the B3LYP/6-311++G(2d,p) level showed the HOMO to be delocalized over the triazole and phenyl rings, with the LUMO situated on the quinoline moiety. researchgate.net The calculated HOMO and LUMO energies were -6.164 eV and -2.086 eV, respectively, resulting in an energy gap of 4.078 eV, which indicates a potential for intramolecular charge transfer. researchgate.net For a series of 3-allyl-2-(substituted-thio)quinazolin-4(3H)-ones investigated as corrosion inhibitors, DFT was used to correlate electronic properties with their performance. physchemres.org It was noted that higher HOMO energy values are associated with a greater ability to donate electrons to a metal's unoccupied orbitals. physchemres.org

These examples from related systems suggest that the electronic properties of this compound would similarly be characterized by a HOMO largely associated with the electron-rich benzene (B151609) and pyrimidine (B1678525) rings and a LUMO distributed across the heterocyclic system. The methyl group at the 8-position, being a weak electron-donating group, would be expected to slightly raise the HOMO energy level compared to the unsubstituted quinazoline.

A summary of representative calculated electronic properties for related heterocyclic compounds is presented in the table below.

Compound/SystemMethodE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)
Triazolyl-methoxy-quinoline derivative researchgate.netDFT/B3LYP/6-311++G(2d,p)-6.164-2.0864.078
3-allyl-2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one (AYQ) physchemres.orgDFT--4.999
Iron(III) Porphyrin Complex physchemres.orgDFT/B3LYP/6-311G(d,p)--0.9042
N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine irjweb.comDFT/B3LYP/6-311+G(d,p)-6.2967-1.80964.4871

This table presents data for related heterocyclic compounds to illustrate the application of DFT in determining electronic properties, as specific data for this compound was not available in the searched literature.

Conformational analysis is crucial for understanding the three-dimensional structure of molecules and how their different spatial arrangements, or conformers, relate in terms of energy. For a molecule like this compound, conformational flexibility is limited due to the rigid, fused ring system. However, rotation of the methyl group at the 8-position represents a key conformational variable.

Computational methods can map the potential energy surface associated with bond rotations. For the 8-methyl group in this compound, a full 360° rotation around the C-C bond connecting it to the quinazoline ring would likely reveal a relatively low energy barrier with three energy minima corresponding to staggered conformations relative to the plane of the aromatic ring. These calculations help in understanding the dynamic behavior of the molecule in solution and its interactions with its environment.

Reaction Mechanism Prediction and Validation via Computational Modeling

Computational modeling is an invaluable tool for mapping out the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed, offering deep mechanistic insights.

Understanding a reaction's mechanism requires the identification of its transition state(s)—the highest energy point along the reaction coordinate. DFT calculations are frequently used to locate and characterize these fleeting structures. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. rsc.org

A theoretical study on the selective C-H activation of 8-methylquinoline (B175542), a close structural analog of this compound, highlights the power of this approach. researchgate.net This work aimed to understand the regioselectivity of deuteration depending on the metal catalyst used. The analysis focused on the oxidative addition step, revealing that relativistic effects play a crucial role in the catalytic C-H activation by an Iridium complex. researchgate.net

In another relevant study, the mechanism of nucleophilic aromatic substitution on 5,7-dinitroquinazoline-4-one with methylamine (B109427) was investigated using DFT. researchgate.net The calculations of the free energy profiles, structural parameters, and frontier molecular orbitals indicated that the reaction proceeds through a concerted mechanism via a transition state, rather than forming a stable intermediate. researchgate.net The regioselectivity of the reaction was attributed to the stabilization of the transition state through an intramolecular hydrogen bond. researchgate.net These studies exemplify how transition state analysis can be applied to understand reactivity and selectivity in quinazoline systems.

Cycloaddition reactions are a powerful method for constructing cyclic molecules, and predicting their regiochemistry is a significant challenge that can be addressed computationally. DFT calculations can effectively model the transition states for different possible regioisomeric products, with the lower energy transition state corresponding to the major product. mdpi.comrsc.org

A notable study investigated the formal (4+2)-cycloaddition of alkenes to quinazoline-derived N-acyliminium cations. thieme-connect.comspbu.ru The precursors were 3-aryl-6,8-dibromo-4-hydroxy-1-methyl-3,4-dihydroquinazolin-2(1H)-ones. DFT calculations at the M06-2x/cc-pVDZ level were performed to gain insight into the mechanism and regioselectivity of the reaction with alkenes like styrene (B11656) and indene. The calculations supported a stepwise mechanism and successfully predicted the observed high regio- and stereoselectivity of the products. thieme-connect.comspbu.ru It was found that introducing substituents at the C6 and C8 positions of the quinazoline ring was necessary to prevent side reactions. thieme-connect.comspbu.ru

Similarly, a DFT study on the 1,3-dipolar cycloaddition of arylnitriloxides to N-allylquinazolinone confirmed that the reaction exclusively yields the 3,5-disubstituted isoxazoline (B3343090) regioisomer. mdpi.com The computational mechanistic study was in good agreement with the experimental data. mdpi.com These examples demonstrate the predictive power of DFT in understanding and forecasting the outcomes of complex cycloaddition reactions involving the quinazoline framework.

Molecular Docking and Simulation Studies for Biological Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques in drug discovery and molecular biology. They are used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein or nucleic acid, and to study the stability and dynamics of the resulting complex. researchgate.netphyschemres.orgrsc.org

While specific molecular docking studies focusing solely on the parent this compound are not prevalent, numerous studies have been conducted on its derivatives, providing a clear indication of the utility of these methods for this class of compounds. For example, molecular modeling studies have been performed on quinazolinone derivatives as inhibitors of Matrix Metalloproteinase-13 (MMP-13), an enzyme implicated in osteoarthritis. rsc.org These studies identified key amino acid residues (such as Ala238, Thr245, and Met253) in the active site that are crucial for binding and inhibitory activity. rsc.org

In another study, thioxoquinazoline derivatives were investigated as inhibitors of Phosphodiesterase 7 (PDE7). nih.gov Molecular modeling and X-ray crystallography revealed that hydrophobic interactions within the active site pocket are a key feature for potent inhibition. nih.gov

Docking studies on a series of quinazoline-4(3H)-one-2-carbothioamide derivatives as potential anti-inflammatory agents showed them to be potent inhibitors of Toll-like receptor 4 (TLR4) signaling. rsc.org The computational models revealed that the most active compounds form stable complexes through hydrophobic interactions and are stabilized by hydrogen bonds. rsc.org

These examples collectively demonstrate that the quinazoline scaffold is a versatile platform for designing molecules that can interact with a variety of biological targets. Molecular docking and simulation studies are crucial for rationalizing the structure-activity relationships (SAR) of these compounds and for guiding the design of new, more potent, and selective derivatives. The 8-methyl group of this compound would likely participate in hydrophobic interactions within a protein's binding pocket.

Computational and Theoretical Investigations of 8 Methylquinazoline Systems

Computational docking and molecular dynamics simulations are pivotal in elucidating the binding modes of quinazoline derivatives with various protein targets. These studies reveal the specific interactions that govern the inhibitory activity of these compounds.

Toll-Like Receptor 4 (TLR4) Signaling: Derivatives of the quinazoline scaffold have been identified as potent inhibitors of Toll-like receptor 4 (TLR4) signaling, a key pathway in the inflammatory response. researchgate.netresearcher.lifersc.orgresearchgate.netrsc.org Computational modeling has shown that certain quinazolinone derivatives, particularly those with a thioamide group, effectively inhibit TLR4. researchgate.netresearchgate.netrsc.org These inhibitors are thought to interact with the TLR4/MD-2 complex, which recognizes lipopolysaccharides (LPS) from Gram-negative bacteria, thereby modulating the innate immune response. nih.gov In one study involving a methylquinazoline moiety, polar interactions with the nitrogen atom of the quinazoline ring were observed to contribute to the stabilization of the complex with its target protein. scienceopen.com

DNA Gyrase Inhibition: Bacterial DNA gyrase, an enzyme essential for DNA replication, is another significant target for quinazoline-based compounds. ekb.eg Molecular docking studies have been employed to understand the binding interactions of quinazoline derivatives with the ATP-binding site of the GyrB subunit of DNA gyrase from Staphylococcus aureus. researchgate.netmdpi.com These computational analyses help in predicting the binding affinity and orientation of the inhibitors within the active site. For instance, docking studies of certain quinazolin-4(3H)-one derivatives revealed their potential as DNA gyrase inhibitors, with some showing notable docking scores indicative of strong binding potential. sciforum.net

Table 1: Examples of Studied Ligand-Protein Interactions for Quinazoline Derivatives

Ligand Type Protein Target Key Finding from Computational Studies
Quinazolinone-2-carbothioamide Derivatives TLR4 Signaling Pathway Potent inhibition through hydrophobic interactions and hydrogen bonding. researchgate.netrsc.orgresearchgate.net
Methylquinazoline Moiety Protease (S2 subsite) Complex stabilization via polar interaction with the N atom and hydrophobic/pi interactions with the carbons of the moiety. scienceopen.com
Quinazolin-4(3H)-one Derivatives DNA Gyrase Potential inhibition with favorable binding energies and interactions within the ATP binding site. ekb.egsciforum.net

The stability and specificity of ligand-protein complexes are largely determined by a network of non-covalent interactions, primarily hydrophobic contacts and hydrogen bonds. Computational studies on quinazoline systems have provided detailed maps of these crucial interactions.

For TLR4 inhibitors based on the quinazolinone scaffold, computational modeling has consistently shown that their inhibitory mechanism relies on a combination of hydrophobic interactions and stabilization through hydrogen bonds. researchgate.netresearcher.lifersc.orgresearchgate.net The planar quinazoline core is well-suited to fit into hydrophobic pockets of target enzymes, an interaction that can be enhanced by specific substituents. vulcanchem.com For example, a methyl group on the quinazoline ring can increase lipid solubility and improve interactions within these hydrophobic regions. vulcanchem.com

Hydrogen bonding is equally critical. In studies of quinazoline derivatives targeting dihydrofolate reductase (DHFR), hydrogen bonds with specific amino acid residues like Asp27 were identified as key to the binding mechanism. vulcanchem.com Similarly, for protease inhibition, the nitrogen of a piperidine (B6355638) ring was found to form hydrogen bonds with the main chain of Glu166, while a methylquinazoline moiety engaged in stabilizing hydrophobic and pi-pi stacking interactions with residues like His41 and Met49. scienceopen.com The configuration of the quinazoline core itself can be vital; for instance, a 2,4-dione setup is considered critical for forming hydrogen bonds within the catalytic domains of kinases. vulcanchem.com

Table 2: Key Interaction Types for Quinazoline Derivatives from Computational Analysis

Interaction Type Description Example Residue/Moiety Interaction
Hydrophobic Interactions Mediated by nonpolar parts of the ligand and protein, often involving aromatic rings. The planar quinazoline core interacting with hydrophobic pockets. vulcanchem.com p-Tolyl substitutions optimizing hydrophobic contacts. vulcanchem.com
Hydrogen Bonding Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). Quinazoline N-atoms acting as acceptors. scienceopen.com 2,4-dione configuration enabling H-bonds in kinase domains. vulcanchem.com
Pi-Pi Stacking Attractive, noncovalent interactions between aromatic rings. Methylquinazoline moiety forming pi interactions with His41. scienceopen.com
Polar Interactions Interactions between permanent dipoles. Nitrogen atom of the methylquinazoline ring interacting with His41. scienceopen.com

Structure-Activity Relationship (SAR) studies, often augmented by computational methods like Quantitative Structure-Activity Relationship (QSAR), are fundamental to optimizing lead compounds. For quinazoline derivatives, these studies have established clear links between structural features and biological activity.

Computational SAR studies on quinazolinone-based anti-inflammatory agents have revealed that the presence of a thioamide functional group, combined with halogen substituents on an attached phenyl ring, is crucial for potent inhibitory activity against TLR4 signaling. researchgate.netrsc.org In contrast, replacing the thioamide with an amide leads to a significant drop in potency, underscoring the importance of the thioamide's H-bonding capabilities. researchgate.netresearchgate.net

For anticancer applications, SAR studies on 2-methylquinazoline-4,8-dione (B12356112) have shown that the methyl group at position 2 enhances membrane permeability, while the 4,8-dione configuration is critical for chelating metal ions in the active sites of target topoisomerases. vulcanchem.com In the context of EGFR kinase inhibitors, substitutions at the C-6 and C-7 positions of the quinazoline core with electron-donating groups were found to increase activity. nih.gov 2D- and 3D-QSAR models have successfully identified key molecular descriptors—such as orbital energies, dipole moment, and the number of H-bond donors—that influence the anticancer activity of quinazoline derivatives. researchgate.netresearchgate.net

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful for predicting and interpreting the spectroscopic properties of molecules. These studies provide a bridge between the electronic structure of a compound and its observed spectrum.

NMR Chemical Shifts: Theoretical methods are used to calculate NMR chemical shifts, which can help in the structural elucidation of newly synthesized compounds. inorgchemres.org For quinazoline derivatives, these calculations can predict the 1H and 13C NMR spectra. nih.gov For example, studies on related heterocyclic systems have shown that calculated chemical shifts are in good agreement with experimental data, aiding in the assignment of complex spectra and understanding the effects of different substituents on the electronic environment of the nuclei. researchgate.net

UV-Vis Absorption: The electronic transitions that give rise to UV-Vis absorption can be modeled theoretically. For various 2-methyl-quinazolin-4(3H)-one derivatives, UV spectra have shown intense absorption maxima attributed to n → π* and π → π* electronic transitions. sapub.org Photophysical studies of a range of quinazoline derivatives have confirmed that these compounds have absorption bands in the UV or visible region. acs.org Theoretical studies can help assign these bands to specific molecular orbital transitions and explain how structural modifications, such as the addition of different functional groups, shift the absorption wavelengths. acs.org

Table 3: Predicted Spectroscopic Properties of Quinazoline Derivatives

Spectroscopic Technique Property Theoretical Insight
NMR Spectroscopy 1H and 13C Chemical Shifts DFT calculations predict chemical shifts, aiding in structure confirmation and understanding substituent effects. nih.govresearchgate.net
UV-Vis Spectroscopy Absorption Maxima (λmax) Theoretical models identify and assign n → π* and π → π* electronic transitions observed in the UV-Vis spectrum. sapub.orgacs.org
Infrared Spectroscopy Vibrational Frequencies Calculations help assign vibrational modes, such as C=O and N-H stretching frequencies, confirming functional groups. sapub.org

A key strength of computational analysis is the ability to directly compare related molecules to understand how subtle structural changes affect activity. This is crucial for rational drug design.

A prominent example is the comparison between quinazolinone derivatives containing a thioamide linker versus an amide linker. Computational and experimental data show that the thioamide-containing compound is significantly more potent as a TLR4 inhibitor, with one study reporting an 83-fold difference in potency. researchgate.netrsc.org This highlights the critical role of the thioamide group's electronic and hydrogen-bonding properties. researcher.lifersc.org

In another comparative study, 2-methylquinazoline-4,8-dione was computationally compared with related derivatives. vulcanchem.com It was noted that 8-methoxyquinazoline-2,4-dione showed better activity against certain resistant bacterial strains but had lower solubility. In contrast, 2,4-dichloroquinazoline (B46505) was more potent against DHFR but also exhibited higher cytotoxicity. vulcanchem.com SAR studies on EGFR inhibitors have also computationally compared different linkers, finding that urea-based linkers were more favorable for inhibitory activity than their thiourea-containing counterparts. nih.gov These comparative analyses provide invaluable guidance for selecting the optimal substituents and scaffolds for a desired biological effect. nih.gov

In Vitro Biological Activity and Mechanistic Insights of 8 Methylquinazoline Derivatives

Poly(ADP-ribose) Polymerase (PARP) Inhibitory Activity

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response pathway, making them a key target in cancer therapy. The inhibition of PARP, particularly in cancers with existing DNA repair deficiencies such as those with BRCA1/2 mutations, can lead to a synthetic lethal effect, selectively killing cancer cells. nih.govmdpi.com The quinazolin-4(3H)-one scaffold has emerged as a promising framework for the development of potent PARP inhibitors. researchgate.netresearchgate.net

Researchers have actively designed and synthesized various series of quinazolin-4(3H)-one derivatives to evaluate their efficacy as PARP inhibitors. These studies aim to identify compounds with high inhibitory potency, often measured by the half-maximal inhibitory concentration (IC50).

In one study, a series of novel 4-hydroxyquinazoline derivatives were synthesized and evaluated for their ability to inhibit PARP1 activity in vitro. One notable compound, designated B1, demonstrated significant inhibitory effects against PARP1 with an IC50 value of 63.81 ± 2.12 nM. mdpi.com While this value was weaker than the established PARP inhibitor Olaparib in the same assay, an inhibitory activity under 100 nM confirms that the compound can effectively bind to and inhibit the enzyme. mdpi.com Another compound from a similar scaffold, IN17, which features a 4-hydroxyquinazoline core, also showed potential with a PARP1 IC50 of 0.47 ± 0.0032 μM. mdpi.com

Another comprehensive study focused on developing dual-target inhibitors that act on both PARP1 and Bromodomain-containing protein 4 (BRD4). nih.gov Within a series of synthesized quinazolin-4(3H)-one derivatives, compound 19d was identified as a candidate compound, exhibiting micromolar enzymatic potencies against both PARP1 and BRD4. nih.gov This dual-action approach is envisioned to create a synthetic lethal effect even in cancer cells without BRCA1/2 mutations. nih.gov

Table 1: In Vitro PARP1 Inhibitory Activity of Selected Quinazolinone Derivatives

Compound Target IC50 Value Source
B1 PARP1 63.81 ± 2.12 nM mdpi.com
IN17 PARP1 0.47 ± 0.0032 µM mdpi.com

| 19d | PARP1 & BRD4 | Micromolar Potency | nih.gov |

The exploration of structure-activity relationships (SAR) is crucial for optimizing the potency and selectivity of PARP inhibitors based on the quinazolinone scaffold. Studies have systematically modified different positions of the core ring structure to understand the impact on biological activity.

In the development of dual PARP1 and BRD4 inhibitors, it was observed that introducing different moieties to the tail group of the quinazolin-4(3H)-one structure significantly influenced the inhibition rate. nih.gov For instance, researchers analyzed the bisamide structure found in the tail of the potent PARP inhibitor Olaparib, which forms key hydrogen bonds with Arg878 and Tyr869 of the PARP1 enzyme. By introducing similar structures, they aimed to improve PARP1 inhibition. nih.gov

Further SAR studies revealed that:

A fluorine atom at the 2-position of the benzene (B151609) ring could enhance the inhibition rate against both PARP1 and BRD4. nih.gov

Substituting the R4 position with a hydrogen atom resulted in a better inhibition rate for PARP1 (up to 87% at 10 µmol/L), although it slightly decreased the inhibition of BRD4. nih.gov

The presence of a dimethoxy group was found to be favorable for BRD4 inhibition but less so for PARP1 inhibition within a specific spatial range, highlighting the challenge of balancing activity for dual-target inhibitors. nih.gov

Earlier research also indicated that alkylation of the lactam nitrogen (at position 3) in the 4(3H)-quinazolinone ring generally leads to a loss of PARP inhibitory activity. researchgate.net This suggests that an unsubstituted or specifically substituted NH group at this position is important for interacting with the enzyme's active site.

DNA Topoisomerase Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that regulate DNA topology and are validated targets for antibacterial agents. nih.govmdpi.com The quinolone class of antibiotics functions by inhibiting these enzymes. mdpi.com More recently, derivatives of quinazoline (B50416) have been investigated as a novel class of inhibitors targeting these same bacterial enzymes.

New quinazolinone-based heterocyclic compounds have demonstrated promising inhibitory activity against bacterial topoisomerases. In one study, a synthesized compound, referred to as 8 , which incorporates a 3-methylquinazolin-4(3H)-one core, showed excellent inhibitory activity against Escherichia coli DNA gyrase B and moderate activity against E. coli Topoisomerase IV. researchgate.net The IC50 values were 0.33 ± 1.25 µM for DNA gyrase B and 19.72 ± 1.00 µM for Topoisomerase IV, which were comparable to the established inhibitor novobiocin (IC50 values of 0.28 ± 1.45 µM and 10.65 ± 1.02 µM, respectively). researchgate.net

Other derivatives within the same study, compounds 5a and 5b , were tested against S. aureus DNA gyrase and Topoisomerase IV. However, they exhibited weak to moderate inhibitory potency compared to lead compounds, suggesting that specific structural features, such as the substituent at position 2 of the quinazolin-4-one scaffold, are critical for potent enzyme inhibition. researchgate.net

Table 2: Inhibitory Activity of Quinazolinone Derivatives against Bacterial Topoisomerases

Compound Target Enzyme Organism IC50 (µM) Reference Inhibitor (IC50, µM) Source
8 DNA Gyrase B E. coli 0.33 ± 1.25 Novobiocin (0.28 ± 1.45) researchgate.net

| 8 | Topoisomerase IV | E. coli | 19.72 ± 1.00 | Novobiocin (10.65 ± 1.02) | researchgate.net |

The primary mechanism of action for topoisomerase inhibitors like fluoroquinolones involves the stabilization of a covalent enzyme-DNA intermediate, known as the cleavage complex. nih.govnih.gov In this complex, the DNA is cleaved, and the enzyme is covalently attached to the broken DNA ends. The drug traps this complex, preventing the enzyme from religating the DNA strands, which ultimately leads to lethal double-strand breaks and cell death. nih.govnih.gov

Derivatives of 8-methylquinazoline that target DNA gyrase and topoisomerase IV are believed to function through a similar mechanism. By binding to the enzyme-DNA complex, these compounds interfere with the DNA rejoining step of the catalytic cycle. nih.gov This mode of action classifies them as "topoisomerase poisons." mdpi.com Molecular docking studies have helped to visualize the probable binding conformations of these quinazolinone derivatives within the active pockets of E. coli DNA gyrase B and Topoisomerase IV, supporting the hypothesis that they stabilize the cleavage complex. researchgate.net

To assess their potential as novel antibacterial agents, new quinazolinone derivatives are often compared with established fluoroquinolones. In enzymatic assays, the inhibitory activities of quinazolinones against DNA gyrase and topoisomerase IV are benchmarked against quinolones like ciprofloxacin and levofloxacin. nih.govresearchgate.net

Studies on Enterococcus faecalis have shown that for many quinolones, including levofloxacin and ciprofloxacin, topoisomerase IV is the more sensitive primary target compared to DNA gyrase. nih.gov However, genetic studies of resistant mutants often reveal that the first mutation occurs in gyrA (the gene for the DNA gyrase A subunit), suggesting that in the cellular environment, DNA gyrase is the primary target. nih.gov The development of new compounds, such as quinazolinone derivatives, that can dually target both enzymes with high potency is a key strategy to overcome resistance. nih.gov

The hybridization of a quinazolinone moiety with a fluoroquinolone core has been explored as a strategy to develop novel analogues with improved activity, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net These hybrid molecules aim to combine the advantageous structural features of both classes to enhance binding affinity to the target enzymes and potentially evade existing resistance mechanisms. researchgate.net

Anti-inflammatory Activity

Inhibition of Nitric Oxide (NO) Production in Macrophage Cells

Derivatives of the quinazoline scaffold have demonstrated notable anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key signaling molecule in the inflammatory process. In vitro studies using the murine macrophage cell line RAW264.7 have shown that certain quinazolidine derivatives can dose-dependently inhibit the formation of nitrite, a stable oxidation product of NO. nih.gov This effect is not due to the direct inhibition of nitric oxide synthase (NOS) activity. Instead, these compounds suppress the expression of the inducible nitric oxide synthase (iNOS or NOS II) gene at both the mRNA and protein levels. nih.gov

The inflammatory response in macrophages, often triggered by stimuli like lipopolysaccharide (LPS), leads to the upregulation of pro-inflammatory enzymes such as iNOS. diva-portal.orgmdpi.com The resulting overproduction of NO contributes to inflammation-mediated tissue damage. The ability of quinazoline derivatives to suppress the gene expression of iNOS indicates a mechanism of action that targets the upstream signaling pathways controlling inflammation. nih.gov This selective inhibition in macrophages suggests that these compounds could act as specific modulators of inducible gene expression within these immune cells. nih.gov

Table 1: Effect of Quinazoline Derivatives on Nitric Oxide Production

Compound TypeCell LineMechanism of ActionEffect
Quinazolidine DerivativesRAW264.7 (Murine Macrophage)Suppression of NOS II mRNA and protein expressionDose-dependent inhibition of nitrite formation

Modulation of Signaling Pathways (e.g., TLR4)

The anti-inflammatory effects of quinazoline-related compounds are also linked to their ability to modulate critical signaling pathways, such as the one initiated by Toll-like Receptor 4 (TLR4). TLR4 is a pattern recognition receptor that plays a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs), like bacterial lipopolysaccharide (LPS), and damage-associated molecular patterns (DAMPs). nih.govsemanticscholar.orgfrontiersin.org The activation of TLR4 triggers intracellular signaling cascades, primarily through MyD88-dependent and MyD88-independent pathways, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines and mediators, including nitric oxide. nih.govresearchgate.net

Dysregulation of TLR4 signaling is associated with various inflammatory and autoimmune diseases. frontiersin.org Small molecules, including certain heterocyclic derivatives, have been identified as modulators of this pathway. nih.gov The mechanism of inhibition can occur at various stages of the activation process. For example, some compounds can disrupt the formation of the activated TLR4 receptor complex, which involves the dimerization of TLR4 facilitated by the co-receptor MD-2 after binding LPS. nih.gov Certain β-aminoalcohol derivatives have been investigated for their potential to disrupt the crucial interaction between MD-2 and TLR4, thereby inhibiting the downstream signaling that leads to NO production in macrophages. nih.gov By interfering with these initial steps of TLR4 activation, such compounds can effectively downregulate the inflammatory response. nih.govsemanticscholar.org

Antimicrobial Activities (In Vitro)

Antibacterial and Antifungal Potency of Derivatives

Quinazoline and its derivatives are recognized as a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of antimicrobial activities. eco-vector.com Numerous studies have demonstrated their in vitro efficacy against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.netnih.gov The versatility of the quinazoline ring allows for structural modifications that can enhance potency and broaden the spectrum of activity. nih.gov

The antibacterial action of these compounds has been well-documented, with some derivatives showing significant inhibitory effects against clinically relevant bacteria. researchgate.net Similarly, the antifungal potential of quinazolinone derivatives has been established against pathogens such as Aspergillus niger and Candida albicans. biomedpharmajournal.orgresearchgate.net The mechanism of action for quinoline-based structures, which are foundational to quinazolinones, is thought to involve the inhibition of DNA synthesis through the disruption of bacterial DNA gyrase and topoisomerase IV, ultimately leading to cell death. eco-vector.com The introduction of different substituents on the quinazoline nucleus, such as halogens or nitro groups, can significantly influence the antimicrobial potency of the resulting derivatives. nih.gov

Table 2: General Antimicrobial Potency of Quinazolinone Derivatives

Compound DerivativeTarget Pathogen TypeObserved Activity
Substituted QuinazolinonesGram-positive bacteriaPotent inhibitory activity
Substituted QuinazolinonesGram-negative bacteriaVariable inhibitory activity
Quinazolinone Derivative A-3Fungi (Aspergillus niger)Excellent potency
Quinazolinone Derivative A-6Fungi (Candida albicans)Excellent potency

Activity against Specific Pathogens (e.g., Streptococcus pneumoniae, Escherichia coli)

The broad antimicrobial activity of quinazoline derivatives extends to specific and challenging pathogens. Research has confirmed the in vitro efficacy of this class of compounds against both Gram-positive organisms like Streptococcus pneumoniae and Gram-negative bacteria such as Escherichia coli. eco-vector.combiomedpharmajournal.org

Studies on newly synthesized quinazolin-4(3H)-one derivatives have demonstrated their bacteriostatic effects against S. pneumoniae. eco-vector.compharmpharm.ru The structural features of these derivatives, such as the presence of a naphthyl radical or an amide group, are believed to contribute to their pharmacological effect, potentially by increasing hydrophobicity for better penetration into the bacterial cell membrane or by enhancing binding to enzymes involved in DNA replication and protein synthesis. eco-vector.com Against E. coli, certain quinazolinone derivatives have shown excellent activity, in some cases inhibiting bacterial growth more effectively than standard drugs. biomedpharmajournal.org The antimicrobial efficacy is often evaluated by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in diffusion assays. researchgate.netbiomedpharmajournal.org

Table 3: In Vitro Activity of Quinazolinone Derivatives Against Specific Bacteria

PathogenCompound SeriesReported Activity
Escherichia coliQuinazolinone Derivative A-2Excellent Activity
Streptococcus pneumoniaeQuinazolin-4(3H)-one derivativesBacteriostatic Effect
Staphylococcus aureusQuinazolin-4(3H)-one derivativesPronounced Antimicrobial Activity

Resistance-Modifying Agents and Potentiation of Existing Antibiotics

Beyond their intrinsic antimicrobial activity, certain quinazoline and quinoline (B57606) derivatives have emerged as promising resistance-modifying agents. preprints.org A significant mechanism of bacterial resistance is the overexpression of efflux pumps, which actively expel antibiotics from the cell, reducing their intracellular concentration to sub-therapeutic levels. Some quinazoline derivatives function as efflux pump inhibitors (EPIs), effectively disabling this resistance mechanism and restoring the susceptibility of resistant strains to conventional antibiotics. preprints.org

For instance, derivatives have been investigated as inhibitors of the NorA efflux pump in resistant Staphylococcus aureus strains. preprints.org When used in combination with an antibiotic like ciprofloxacin (CPX), these compounds can significantly enhance its bactericidal effects, even at sub-inhibitory concentrations of the antibiotic. preprints.org This synergistic interaction not only lowers the amount of antibiotic required but can also prolong the post-antibiotic effect (PAE), which is the period of suppressed bacterial growth after the antimicrobial agent has been removed. preprints.org Studies have shown that combining an 8-hydroxyquinoline (B1678124) derivative with oxacillin can produce a synergistic effect against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This ability to potentiate existing antibiotics makes these derivatives valuable candidates for developing adjunctive therapies to combat antimicrobial resistance. preprints.orgnih.gov

Applications of 8 Methylquinazoline Derivatives in Materials Science and Other Fields

Luminescent Materials and Optical Properties

The inherent aromatic, heterocyclic structure of quinazoline (B50416) derivatives provides a robust platform for the development of novel luminescent materials. The electron-withdrawing nature of the quinazoline core can be paired with various electron-donating groups to create "push-pull" systems with tunable optical properties. researchgate.netnih.gov These donor-acceptor designs are a classic and effective method for synthesizing new fluorescent molecules. rsc.org

The quinazolinone skeleton, a close relative of quinazoline, is an emerging molecular platform for luminescent materials and bioimaging. rsc.org Due to their excellent biocompatibility, high efficiency, and low toxicity, quinazolinone derivatives are considered promising candidates for fluorescent probes and biological imaging reagents. rsc.org

Researchers have successfully designed and synthesized quinazoline-based small-molecule fluorescent probes for targeting specific biological entities, such as α1-Adrenergic receptors. nih.govnih.gov These probes typically consist of two key parts: a pharmacophore (the quinazoline moiety) for receptor recognition and a fluorophore for visualization. nih.gov The development of such probes has demonstrated high sensitivity and affinity for their targets. nih.gov Furthermore, quinazolinone-based probes have been engineered for the selective detection of crucial biological molecules like carbon monoxide and for monitoring changes in the viscosity of cellular organelles like lysosomes. rsc.orgnih.gov This functionality is critical for advancing cancer diagnosis and understanding cellular processes. rsc.org

Quinazoline derivatives have been successfully engineered as versatile exciplex-forming materials for use in optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). beilstein-journals.org An exciplex is an electronically excited complex formed between an electron donor and an electron acceptor. In one study, compounds were designed with a quinazoline unit as the acceptor core and various donor moieties like carbazole or phenothiazine. beilstein-journals.org

These materials have been used to fabricate white OLEDs (WOLEDs). For example, a 3,6-di-tert-butylcarbazole-substituted quinazoline derivative was shown to form a sky-blue emitting exciplex with an acceptor compound and an orange emitting exciplex with a donor compound. beilstein-journals.org A WOLED created using these versatile exciplex systems achieved a maximum brightness of 3030 cd/m² and an external quantum efficiency of 0.5%. beilstein-journals.org Quinazoline-based compounds have also been utilized as host materials for highly efficient red phosphorescent OLEDs. beilstein-journals.org These findings demonstrate the potential of the quinazoline scaffold in creating simplified, non-doped OLEDs by modulating their electroluminescent properties. beilstein-journals.org

The photophysical properties of quinazoline derivatives are highly tunable based on their substitution patterns. By incorporating various amino donors at different positions on the quinazoline ring, researchers have synthesized fluorescent compounds whose emissions cover a wide spectral range, from 414 nm to 597 nm. rsc.org

Optical studies show that these compounds exhibit absorption bands in the UV or visible region and can emit blue or green light upon irradiation. researchgate.neturfu.ru The quantum yield (QY), a measure of fluorescence efficiency, can be very high, with some derivatives reaching over 80%. rsc.org The Stokes shift, which is the difference between the absorption and emission maxima, can also be significant, with values as large as 161 nm reported. rsc.org

A notable characteristic of many push-pull quinazoline derivatives is their strong emission solvatochromism. researchgate.netnih.gov This means that the fluorescence emission maxima experience a large red shift (a shift to longer wavelengths) as the polarity of the solvent increases. researchgate.netnih.gov This phenomenon suggests the formation of an intramolecular charge-separated state in the excited state and opens possibilities for using these compounds as environmental polarity sensors. researchgate.net The protonation of nitrogen atoms in the quinazoline ring can also cause dramatic color changes, making them suitable for development as colorimetric pH sensors. researchgate.netnih.gov

Photophysical Properties of Selected Quinazoline Derivatives
Compound TypeAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (QY, %)SolventReference
Unsubstituted 2-Azinyl-quinazoline39047254Toluene urfu.ru
2-(3,5-bis(trifluoromethyl)phenyl)-4-(N-morpholino)quinazoline36941484.67Cyclohexane rsc.orgrsc.org
2-(3,5-bis(trifluoromethyl)phenyl)-4-(N-methyl-N-phenylamino)quinazoline40345087.59Cyclohexane rsc.orgrsc.org
2-(3,5-bis(trifluoromethyl)phenyl)-7-(N,N-diphenylamino)quinazoline43659711.05Cyclohexane rsc.orgrsc.org
2-Azinyl-quinazoline with Ph2N group39949072Toluene urfu.ru

Functional Organic Materials and Agrochemicals

The quinazoline and quinazolinone scaffolds are significant in the development of functional organic materials, largely due to their broad spectrum of biological activities. nih.govmdpi.com These structures are found in numerous natural products and synthetic compounds and have been extensively explored for medicinal and agrochemical applications. mdpi.com

The 4(3H)-quinazolinone moiety, in particular, is noted for its agrochemical versatility. mdpi.com Derivatives of this structure have been investigated for various properties, including herbicidal activity. The adaptability of the quinazoline ring allows for structural modifications that can lead to compounds with specific activities required for agricultural use. mdpi.comnih.gov Beyond agrochemicals, the diverse bioactivities, such as antioxidant properties, make quinazoline derivatives valuable as functional materials for a wide range of applications in materials and medicinal chemistry. mdpi.com

Corrosion Inhibition Properties

Quinazoline derivatives have been extensively studied and recognized as effective corrosion inhibitors for metals, particularly for mild steel and carbon steel in acidic environments like hydrochloric acid (HCl) solutions. srce.hracademicjournals.orgsemanticscholar.org Their efficacy stems from the presence of heteroatoms (nitrogen), aromatic rings, and often other functional groups containing oxygen or sulfur, which facilitate the adsorption of the molecule onto the metal surface.

The performance of quinazoline derivatives as corrosion inhibitors has been thoroughly evaluated using a combination of experimental and theoretical methods.

Electrochemical Studies: Techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are commonly used. PDP studies reveal that quinazoline derivatives typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. srce.hracademicjournals.orgsemanticscholar.org EIS measurements confirm the formation of a protective film on the metal surface, indicated by an increase in charge transfer resistance and a decrease in double-layer capacitance upon addition of the inhibitor. srce.hrresearchgate.net

Adsorption Mechanism: The inhibition is achieved through the adsorption of the quinazoline molecules onto the steel surface, forming a protective barrier. This adsorption process generally follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. srce.hracademicjournals.org The mechanism can involve both physisorption (electrostatic interactions) and chemisorption (sharing or transfer of electrons). researchgate.net

Theoretical Investigations: Quantum chemical calculations using Density Functional Theory (DFT) provide insight into the relationship between the molecular structure of the inhibitors and their performance. These calculations help identify the active sites in the molecule responsible for adsorption and quantify electronic properties like the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which correlate with the molecule's ability to donate or accept electrons from the metal surface.

The inhibition efficiency (IE) of these compounds increases with their concentration, with some derivatives achieving efficiencies greater than 90%. academicjournals.orgscienceandnature.org

Corrosion Inhibition Efficiency (IE) of Various Quinazoline Derivatives on Steel in HCl
Inhibitor DerivativeMetalMediumMax IE (%)ConcentrationReference
MetolazoneMild Steel0.02-0.08 M HCl83500 mg/L srce.hrresearchgate.net
3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-oneCarbon Steel2 M HCl93.811 x 10-5 M academicjournals.org
2-Heptyl QuinazolineMild Steel1 N HCl94.25250 ppm researchgate.net
2-[(3-phenyl-4-oxo-3,4-dihydroquinazolinone-2-yl-thio) aceto] phenyl thiosemicarbazideCarbon Steel1 M HCl96.755 ppm scienceandnature.org
Quinazolinone based on 8-hydroxyquinoline (B1678124) (QZn)Mild Steel1.0 M HCl9610-3 M researchgate.net

Adsorption Mechanisms on Metal Surfaces

The efficacy of 8-methylquinazoline derivatives as corrosion inhibitors is fundamentally linked to their ability to adsorb onto metal surfaces, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption is a complex process governed by the molecular structure of the inhibitor, the nature of the metal surface, and the surrounding environmental conditions. The interaction between the inhibitor molecules and the metal surface can occur through physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both.

Nature of Adsorption

The adsorption of quinazoline derivatives on metal surfaces is facilitated by the presence of heteroatoms such as nitrogen, oxygen, and sulfur, as well as π-electrons in the aromatic rings. najah.edusemanticscholar.orgscienceandnature.org These features allow the molecules to interact with the metal surface in several ways:

Physisorption: This type of adsorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. It can also include weaker van der Waals forces. semanticscholar.orgajchem-a.com Thermodynamic data, such as the Gibbs free energy of adsorption, can indicate a spontaneous physisorption process. researchgate.net

Chemisorption: This involves the formation of coordinate covalent bonds between the inhibitor and the metal. semanticscholar.org This is achieved through the sharing of lone pair electrons from the heteroatoms (N, O, S) or the donation of π-electrons from the quinazoline ring to the vacant d-orbitals of the metal atoms. scienceandnature.orgresearchgate.net

Mixed Adsorption: In many cases, the adsorption of quinazoline derivatives is not purely physical or chemical but a combination of both. researchgate.net The process may begin with physisorption, followed by a stronger chemisorption.

The adsorption process often requires the displacement of water molecules from the metal surface, allowing for the interaction between the inhibitor's active sites and the metal. researchgate.net The formation of this protective inhibitor film on the metal surface effectively blocks the active sites for corrosion, thereby reducing the corrosion rate. semanticscholar.orgscienceandnature.orgresearchgate.netresearchgate.net

Adsorption Isotherms

To understand the adsorption behavior of these derivatives, various adsorption isotherm models are used. These models provide insights into the interaction between the inhibitor molecules and the metal surface.

Langmuir Adsorption Isotherm: The adsorption of several quinoline (B57606) and quinazoline derivatives has been found to obey the Langmuir isotherm. najah.eduscienceandnature.orgresearchgate.netiapchem.org This model assumes that the adsorption is a monolayer coverage on the metal surface, with a fixed number of adsorption sites, and that there is no interaction between the adsorbed molecules. researchgate.netresearchgate.net

Temkin Adsorption Isotherm: In some cases, the adsorption of quinazoline derivatives on carbon steel surfaces follows the Temkin adsorption isotherm. researchgate.net This model takes into account the interactions between the adsorbed molecules.

The following table summarizes the findings from various studies on the adsorption of quinazoline and related derivatives on different metal surfaces.

InhibitorMetal SurfaceCorrosive MediumAdsorption IsothermType of AdsorptionReference
Quinoline Derivatives (Q-N(CH3)2, Q-NO2)Mild Steel0.5 M H2SO4LangmuirElectrostatic-adsorption researchgate.net
Metolazone (a quinazoline derivative)Mild Steel0.02-0.08 M HClLangmuirPhysical adsorption iapchem.org
AMQ (a quinazoline derivative)Mild Steel1.0 M HClLangmuirPhysisorption researchgate.net
Quinoline Derivatives (8QN1, 8QN2, 8QN3)Mild Steel1.0 M HClLangmuirNot Specified najah.edu
Quinazoline Derivatives (QZO, QZT, QZN)Aluminum (110)Not Specified (Theoretical Study)Not SpecifiedPhysical adsorption (van der Waals forces) ajchem-a.com
2-[(3-phenyl-4-oxo-3,4-dihydroquinazolinone-2-yl-thio) aceto] phenyl thiosemicarbazide (PQPS)Carbon Steel1.0 M HClLangmuirPhysical adsorption scienceandnature.org
Quinazoline DerivativesCarbon Steel2.0 M HClTemkinNot Specified researchgate.net

Quantum Chemical Insights

Computational studies, particularly Density Functional Theory (DFT), provide a deeper understanding of the adsorption mechanism at a molecular level. scienceandnature.orgajchem-a.comresearchgate.netresearchgate.net These calculations can determine the electronic properties of the inhibitor molecules, such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).

EHOMO is associated with the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, facilitating adsorption.

ELUMO represents the ability of the molecule to accept electrons. A lower ELUMO value suggests a greater capacity to accept electrons from the metal surface.

The energy gap (ΔE = ELUMO - EHOMO) is an indicator of the reactivity of the inhibitor molecule. A smaller energy gap implies higher reactivity and potentially better inhibition efficiency. researchgate.net

Quantum chemical calculations have also been used to identify the active sites in the inhibitor molecules responsible for adsorption. For quinazoline derivatives, the heteroatoms (N, O, S) are often found to be the primary sites of interaction with the metal surface. ajchem-a.com Molecular dynamics simulations can further model the adsorption configuration of the inhibitor molecules on the metal surface, providing a visual representation of the protective film. ajchem-a.comresearchgate.net

The following table presents a summary of thermodynamic parameters related to the adsorption of certain quinazoline derivatives.

InhibitorParameterValue RangeIndicationReference
AMQΔG°ads (Gibbs Free Energy)-14.78 to -10.33 kJ/molSpontaneous physisorption researchgate.net
AMQΔH* (Enthalpy)Decreasing valuesExothermic reaction researchgate.net
MetolazoneΔHa (Enthalpy)Positive valuesEndothermic nature of corrosion process iapchem.org
MetolazoneΔSa (Entropy)Increasingly negative valuesDecrease in disorder (association step) iapchem.org

Compound Names

Abbreviation/NameFull Chemical Name
AMQNot specified in the provided text
8QN1ethyl 2-(((8-hydroxyquinolin-5-yl)methyl)amino)acetate
8QN25-((benzylamino)methyl)quinolin-8-ol
8QN35-(azidomethyl)quinolin-8-ol
QZO6-chloro-4-imino-3-phenyl-3,4-dihydro-1H-quinazolin-2-one
QZT6-chloro-4-imino-3-phenyl-3,4-dihydro-1H-quinazoline-2-thione
QZNquinazoline
PQPS2-[(3-phenyl-4-oxo-3,4-dihydroquinazolinone-2-yl-thio) aceto] phenyl thiosemicarbazide
Metolazone7-chloro-2-methyl-4-oxo-3-o-tolyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
Q-Cl5-((4-chlorophenyl)-benzimidazol-1-yl)-methyl)-quinolin-8-ol
Q-H5-((2-phenylbenzimidazol-1-yl)-methyl)-quinolin-8-ol
Q-NO23,3-dimethyl-3,4,5,12-tetrahydrobenzo najah.eduresearchgate.netimidazo[2,1-b]quinazolin-1(2H)-one
Q-OMe3,3-dimethyl-3,4,5,12-tetrahydrobenzo najah.eduresearchgate.netimidazo[2,1-b]quinazolin-1(2H)-one
APQ3-allyl-2-(propylthio) quinazolin-4(3H)-one
AAQ3-allyl-2-(allylthio) quinazolin-4(3H)-one
AYQ3-allyl-2-(Prop-2-yn-1-ylthio) Quinazolin-4(3H)-one

Future Research Directions and Unexplored Avenues for 8 Methylquinazoline

Development of Novel and Greener Synthetic Routes

The future synthesis of 8-methylquinazoline and its derivatives will likely pivot towards methods that are not only efficient but also environmentally benign. Traditional multi-step syntheses often involve hazardous reagents, harsh conditions, and significant waste production. researchgate.net Emerging green chemistry approaches offer promising alternatives.

Future research should focus on:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. tandfonline.comnih.gov One-pot microwave-assisted reactions, combining the necessary precursors for the this compound core, would represent a significant step forward in efficiency. researchgate.net

Deep Eutectic Solvents (DES): Utilizing DES as green reaction media can replace volatile and toxic organic solvents, aligning with the principles of sustainable chemistry. tandfonline.comresearchgate.net

Catalyst Innovation: The development of novel catalysts is crucial. This includes employing economical and environmentally friendly catalysts like copper complexes or even metal-free catalytic systems to facilitate key bond-forming reactions. researchgate.netorganic-chemistry.orgmdpi.com Molecular iodine has also been shown to be an effective catalyst for C-H bond amination in quinazoline (B50416) synthesis under solvent-free conditions. organic-chemistry.orgnih.gov

Electrochemical Methods: Electrochemical synthesis offers a mild and efficient protocol for generating quinazoline structures, reducing the need for chemical oxidants and minimizing toxic side products. organic-chemistry.orgresearchgate.net

Synthetic ApproachKey AdvantagesPotential for this compound
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, improved yields.Development of one-pot syntheses from simple precursors.
Deep Eutectic Solvents (DES) Green, non-toxic, recyclable solvent systems.Replacing volatile organic solvents in existing synthetic routes.
Novel Catalysis (e.g., Copper, Iodine) Cost-effective, environmentally benign, high atom efficiency.Facilitating cascade reactions for efficient core construction.
Electrochemical Synthesis Mild conditions, reduced waste, avoids chemical oxidants.Greener alternative for cyclization and bond formation steps.

Exploration of Undiscovered Reactivity and Derivatization Pathways

The full chemical reactivity of the this compound core is yet to be explored. The presence of the methyl group at the 8-position, combined with the two nitrogen atoms in the pyrimidine (B1678525) ring, offers unique opportunities for derivatization.

Unexplored avenues include:

C-H Activation: Direct functionalization of the C-H bonds on both the benzene (B151609) and pyrimidine rings would provide a powerful tool for creating a diverse library of this compound analogues. Nickel-catalyzed C-H activation has been used for other quinazoline syntheses and could be adapted. mdpi.com

"Click" Chemistry: Incorporating "clickable" functional groups, such as alkynes or azides, onto the this compound scaffold would enable its facile conjugation to other molecules, including biological probes or polymer backbones.

Multi-component Reactions: Designing novel multi-component reactions (MCRs) where 8-methyl-substituted precursors are used can lead to the rapid assembly of highly complex and diverse molecular architectures in a single step. eurekaselect.com

Substitution Reactions: The quinazoline core is amenable to substitution reactions, and future work could explore derivatization at various positions to modulate the molecule's electronic and steric properties for different applications. mdpi.comnih.gov

Advanced Mechanistic Studies through Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is essential for optimizing existing protocols and designing new transformations. An integrated approach combining advanced experimental techniques with computational modeling will be key.

Future research directions should involve:

Advanced Spectroscopy: Utilizing techniques like in-situ spectroscopy to monitor reaction progress and identify transient intermediates. This can provide direct evidence for proposed reaction pathways.

Isolation of Intermediates: Detailed mechanistic studies can be advanced by isolating key reaction intermediates and confirming their structures, for instance, through single-crystal X-ray crystallography. eurekaselect.com

Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) simulations can be employed to model reaction pathways, calculate activation energies, and predict the reactive properties of this compound and its derivatives. tandfonline.com Such computational studies can guide experimental design and explain observed reactivity and selectivity. nih.govresearchgate.net

ApproachObjectiveExample Application for this compound
Experimental Isolate and characterize reaction intermediates.Trapping intermediates in a novel synthetic route to confirm the reaction pathway.
Computational Model transition states and predict reactivity.Using DFT to calculate the most likely sites for electrophilic or nucleophilic attack.
Integrated Combine experimental data with theoretical models.Using spectroscopic data to validate a computationally predicted reaction mechanism.

Comprehensive In Vitro Biological Profiling against Emerging Targets

The quinazoline scaffold is present in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anticancer, antibacterial, and anti-inflammatory properties. mdpi.comnih.govwisdomlib.org However, the full therapeutic potential of this compound is largely unknown. A comprehensive screening of this compound and its derivatives against a wide array of biological targets is warranted.

Key areas for future investigation include:

Anticancer Activity: Screening against diverse cancer cell lines is a priority. researchgate.net Mechanistic studies should focus on established targets like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, as well as novel targets like microtubule polymerization and histone deacetylases (HDACs). nih.govnih.govwpunj.edumdpi.com

Antimicrobial Profiling: With the rise of multidrug-resistant pathogens, screening for activity against a panel of bacteria and fungi is crucial. nih.gov

Emerging Disease Targets: The library of this compound derivatives should be tested against targets relevant to other diseases, such as viral infections, neurodegenerative disorders, and metabolic diseases. mdpi.com

Target Identification: For compounds that show significant activity, modern chemical biology techniques like activity-based protein profiling (ABPP) can be used to identify their specific molecular targets within the cell.

Expansion of Applications in Functional Materials and Supramolecular Chemistry

Beyond its biomedical potential, the structural features of this compound make it an attractive building block for functional materials and supramolecular assemblies. wikipedia.org The planar, aromatic structure and the presence of nitrogen atoms for coordination and hydrogen bonding are key attributes.

Future research could explore:

Organic Electronics: Quinazoline derivatives could be investigated for use in Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics, where electron-deficient heterocyclic compounds are often employed. The related 8-hydroxyquinoline (B1678124) scaffold is already known for its utility in emitting devices. researchgate.net

Supramolecular Self-Assembly: this compound can be functionalized with groups that drive self-assembly through non-covalent interactions like hydrogen bonding or π-π stacking. fortunejournals.com This could lead to the formation of gels, liquid crystals, or other ordered nanostructures.

Host-Guest Chemistry: By incorporating this compound into larger macrocyclic structures, novel host molecules could be created for molecular recognition and sensing applications. wikipedia.org The nitrogen atoms can act as binding sites for guest molecules or metal ions.

Metal-Organic Frameworks (MOFs): Functionalized this compound derivatives could serve as organic ligands for the construction of MOFs, which have applications in gas storage, separation, and catalysis. fortunejournals.com

The exploration of these future research directions will unlock the full potential of this compound, paving the way for new discoveries in medicine, materials science, and beyond.

Q & A

Q. How can cryo-EM or molecular dynamics simulations enhance mechanistic studies of this compound-target interactions?

  • Methodological Answer : Cryo-EM resolves binding conformations at near-atomic resolution, while MD simulations (e.g., GROMACS) model ligand-receptor dynamics over µs timescales. Combine with mutagenesis (e.g., Ala-scanning) to validate critical residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.